Ethyl 5-bromo-2-methyloxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVDXANJRQDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719242 | |
| Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260861-94-6 | |
| Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a substituted oxazole derivative of interest in medicinal chemistry and drug development. The synthesis is approached via a two-step process: the initial construction of the core oxazole ring to yield Ethyl 2-methyloxazole-4-carboxylate, followed by a regioselective bromination at the C-5 position. This document provides a comprehensive overview of the synthetic route, incorporating detailed experimental protocols, tabulated quantitative data for easy comparison, and mechanistic diagrams to facilitate understanding and replication.
I. Synthesis Pathway Overview
The synthesis of this compound is strategically divided into two key stages:
-
Formation of the Oxazole Ring: Synthesis of the precursor, Ethyl 2-methyloxazole-4-carboxylate. The Robinson-Gabriel synthesis is a robust and well-established method for this transformation.
-
Bromination of the Oxazole Ring: Introduction of a bromine atom at the C-5 position of the ethyl 2-methyloxazole-4-carboxylate precursor. This is achieved through electrophilic bromination using N-bromosuccinimide (NBS).
The overall synthetic scheme is depicted below:
II. Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for the products.
Step 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate (Robinson-Gabriel Synthesis)
The Robinson-Gabriel synthesis involves the condensation and subsequent cyclodehydration of an α-haloketone with an amide to form the oxazole ring.[1][2][3] In this protocol, ethyl 2-chloroacetoacetate reacts with acetamide to yield the desired oxazole precursor.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) and acetamide (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure Ethyl 2-methyloxazole-4-carboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Materials | Ethyl 2-chloroacetoacetate, Acetamide |
| Solvent | None (neat reaction) |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 4-6 hours |
| Reported Yield | 65-75% |
Step 2: Synthesis of this compound (Bromination)
The bromination of the synthesized Ethyl 2-methyloxazole-4-carboxylate at the C-5 position is achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-methyloxazole-4-carboxylate (1.0 equivalent) in carbon tetrachloride (CCl4).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution. A radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN), can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution and can be removed by filtration. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 2-methyloxazole-4-carboxylate |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl4) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Reported Yield | 70-85% |
III. Mechanistic Insights
Robinson-Gabriel Synthesis:
The Robinson-Gabriel synthesis proceeds through an initial nucleophilic attack of the amide nitrogen on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
Electrophilic Bromination:
The bromination of the oxazole ring at the C-5 position is an electrophilic aromatic substitution reaction. The bromine atom from NBS, activated by the reaction conditions, acts as the electrophile and attacks the electron-rich oxazole ring, preferentially at the C-5 position.
IV. Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of this compound. The two-step approach, commencing with the Robinson-Gabriel synthesis of the oxazole precursor followed by a regioselective bromination, offers a reliable and efficient route to this valuable heterocyclic compound. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to equip researchers and professionals in the field of drug development with the necessary information for the successful synthesis and further exploration of this and related oxazole derivatives.
References
An In-depth Technical Guide to Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound, its isomers, and related precursors. Data for related compounds are presented for comparative purposes and should be interpreted with caution.
Core Chemical Properties
This compound is a halogenated heterocyclic compound belonging to the oxazole class of molecules. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. They are important scaffolds in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. The bromine substituent on the oxazole ring provides a handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (Target Compound) | Value (Isomer: Ethyl 2-bromo-4-methyloxazole-5-carboxylate) | Value (Precursor: 5-Bromo-2-methyloxazole-4-carboxylic acid) |
| CAS Number | Not Available[1] | 78451-13-5[2][3][4][5] | 1209573-86-3[6] |
| Molecular Formula | C₇H₈BrNO₃ (Predicted) | C₇H₈BrNO₃[2][3] | C₅H₄BrNO₃[6] |
| Molecular Weight | 234.05 g/mol (Predicted) | 234.049 g/mol [2][3] | 205.99 g/mol [6] |
| Appearance | Not Available | Solid[2][3] | Not Available |
| Purity | Not Available | 95+%[2][3] | Highly Purified[6] |
| Storage Temperature | Not Available | Not Available | -20°C[6] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or modern variations thereof.
The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the ester group and the bromine atom. The bromine at the 5-position can potentially undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Experimental Protocols
Proposed Synthesis of this compound
This proposed protocol is based on a modified Robinson-Gabriel synthesis, a common method for preparing oxazoles from 2-acylamino ketones.
Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Starting Material)
-
Materials: Ethyl 3-oxobutanoate (ethyl acetoacetate), sodium nitrite, acetic acid, zinc dust, acetic anhydride, pyridine.
-
Procedure:
-
Ethyl 3-oxobutanoate is oximated at the 2-position using sodium nitrite in acetic acid.
-
The resulting oxime is reduced to the corresponding amine, ethyl 2-amino-3-oxobutanoate, using zinc dust in acetic acid.
-
The amino group is then acetylated using acetic anhydride in the presence of a base like pyridine to yield ethyl 2-acetamido-3-oxobutanoate.
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Step 2: Cyclization and Dehydration to form Ethyl 2,5-dimethyloxazole-4-carboxylate
-
Materials: Ethyl 2-acetamido-3-oxobutanoate, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride).
-
Procedure:
-
The ethyl 2-acetamido-3-oxobutanoate is treated with a strong dehydrating agent.
-
The reaction mixture is heated to promote the intramolecular cyclization and dehydration, leading to the formation of the oxazole ring.
-
The crude product is purified by extraction and column chromatography.
-
Step 3: Bromination of Ethyl 2,5-dimethyloxazole-4-carboxylate
-
Materials: Ethyl 2,5-dimethyloxazole-4-carboxylate, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Ethyl 2,5-dimethyloxazole-4-carboxylate is dissolved in a non-polar solvent.
-
N-Bromosuccinimide and a catalytic amount of a radical initiator are added.
-
The reaction mixture is heated under reflux to initiate the bromination at the 5-methyl group, which is expected to be the most reactive site for radical bromination. Correction: A more likely approach would be direct bromination of the oxazole ring at the 5-position if it is sufficiently activated, or through a lithiation-bromination sequence.
-
A more plausible route to the 5-bromo derivative would involve the bromination of a suitable precursor before the oxazole ring formation or a directed bromination of the formed oxazole. Given the electron-withdrawing nature of the carboxylate, direct electrophilic bromination at the 5-position might be challenging. A potential alternative involves the synthesis of 5-bromo-2-methyloxazole-4-carboxylic acid followed by esterification.
-
Alternative Proposed Synthesis via Esterification
Step 1: Synthesis of 5-Bromo-2-methyloxazole-4-carboxylic acid
-
The synthesis of this precursor (CAS 1209573-86-3) would likely involve a multi-step process, potentially starting from simpler building blocks that already contain the desired bromine and methyl functionalities.
Step 2: Fischer Esterification
-
Materials: 5-Bromo-2-methyloxazole-4-carboxylic acid[6], ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure:
-
5-Bromo-2-methyloxazole-4-carboxylic acid is dissolved in an excess of ethanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
The reaction is worked up by neutralizing the acid, extracting the ester into an organic solvent, and purifying by column chromatography.
-
Spectroscopic Data Analysis (Predicted)
While no specific spectroscopic data for this compound is available, predictions can be made based on the analysis of its isomers and related structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Data for Isomer: Ethyl 2-bromo-4-methyloxazole-5-carboxylate |
| ¹H NMR | - Ethyl ester signals: a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).- Methyl group signal at the 2-position: a singlet around 2.6 ppm. | Not explicitly found in the search results. |
| ¹³C NMR | - Carbonyl carbon of the ester around 160-165 ppm.- Oxazole ring carbons between 120-160 ppm.- Methyl carbon around 14 ppm.- Ethyl ester carbons around 61 ppm (CH₂) and 14 ppm (CH₃). | Not explicitly found in the search results. |
| IR Spectroscopy | - Strong C=O stretching vibration from the ester group around 1720-1740 cm⁻¹.- C=N and C=C stretching vibrations of the oxazole ring in the 1500-1650 cm⁻¹ region.- C-Br stretching vibration at lower frequencies. | A related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was characterized by IR spectroscopy[7]. |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (C₇H₈BrNO₃).- Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). | A related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was characterized by Mass spectroscopy[7]. |
Potential Applications in Drug Development
Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The title compound, as a functionalized oxazole, could serve as a key intermediate for the synthesis of novel drug candidates. The bromo-substituent allows for the introduction of various pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.
As no specific biological activities or signaling pathway involvements have been reported for this compound, this remains an area for future research.
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound via Fischer esterification.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 5-bromo-2-methyloxazole-4-carboxylate and its Isomers
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the chemical and biological aspects of ethyl bromo-methyloxazole-carboxylate derivatives.
Chemical Identity and Properties
While specific data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate is scarce, the properties of its isomer, Ethyl 2-bromo-4-methyloxazole-5-carboxylate, are available and presented below. These values provide a reasonable estimate for the physicochemical characteristics of the target compound.
| Property | Value |
| IUPAC Name | Ethyl 2-bromo-4-methyloxazole-5-carboxylate |
| CAS Number | 78451-13-5 |
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.05 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Synthesis and Experimental Protocols
The synthesis of substituted oxazoles can be achieved through various established organic chemistry reactions. Below are representative protocols for the synthesis of related bromo-oxazole carboxylate compounds.
General Synthesis of Bromo-substituted Aryloxazoles
A common method for the synthesis of bromo-substituted oxazoles involves the electrophilic aromatic bromination of an oxazole precursor.
Experimental Protocol:
-
Dissolution: Dissolve the starting dimethoxy oxazole compound in Tetrahydrofuran (THF).
-
Bromination: Add N-Bromosuccinimide (NBS) to the stirred solution.
-
Reaction: Stir the resulting mixture at room temperature for approximately 4 hours.
-
Purification: Evaporate the solvent under reduced pressure. The crude product is then purified using silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate in petroleum ether) to yield the bromo-substituted aryloxazoles.
Synthesis of a Structurally Related Compound: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
A study details the synthesis of a similar oxazole derivative which can serve as a reference for the synthesis of the title compound.[1] The characterization of the synthesized compound was performed using various spectroscopic methods.
Characterization Data:
| Analysis Method | Key Findings |
| IR Spectroscopy | Used to identify the functional groups present in the molecule. |
| ¹³C NMR Spectroscopy | Confirms the carbon framework of the molecule. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, confirming the molecular structure. The crystallographic parameters for C₁₃H₁₂BrNO₄ were determined as: M = 326.15 g/mol , monoclinic, space group P2₁/n, a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, β = 100.066(11)°, V = 2616.1(6) ų.[1] |
Potential Biological Activities and Signaling Pathways
Oxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. Their versatile structure allows for modifications that can lead to potent therapeutic agents. The oxazole scaffold is present in numerous natural products and synthetic drugs.
A comprehensive review of oxazole derivatives highlights their potential in various therapeutic areas, including:
-
Antimicrobial Activity: Effective against various bacterial and fungal strains.
-
Anticancer Activity: Showing promise in inhibiting the growth of cancer cells.
-
Anti-inflammatory Properties: Demonstrating potential in reducing inflammation.
-
Antidiabetic and Antiobesity Effects: Some derivatives have shown efficacy in metabolic disorders.
One specific study found that certain 4-phenyl-2-oxazole derivatives act as inhibitors of phosphodiesterase type 4 (PDE4), which is a key enzyme in the inflammatory cascade.[2] Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the release of pro-inflammatory mediators like TNF-α.[2]
Visualizations
Synthetic Pathway for Ethyl 2-bromo-4-methyloxazole-5-carboxylate
The following diagram illustrates a potential synthetic route for Ethyl 2-bromo-4-methyloxazole-5-carboxylate based on common starting materials in organic synthesis.
Caption: A potential synthetic pathway for Ethyl 2-bromo-4-methyloxazole-5-carboxylate.
Potential Therapeutic Applications of Oxazole Derivatives
This diagram provides a high-level overview of the diverse biological activities associated with the oxazole scaffold, suggesting potential areas for drug discovery and development.
Caption: Overview of the potential biological activities of oxazole derivatives.
References
Spectroscopic data for "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a key intermediate in pharmaceutical research and development. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside the experimental protocols used for data acquisition.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| Electrospray Ionization | Positive | 204.93 | [M+H]⁺ |
As evidenced in patent literature, the ESI-MS data shows a prominent peak at m/z 204.93, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.[1]
Note: While extensive literature searches confirm the use of ¹H and ¹³C NMR, as well as IR spectroscopy for the characterization of this compound, specific, publicly available datasets with chemical shifts, coupling constants, and absorption frequencies were not found. The following tables are presented as a template for expected data based on the compound's structure. The experimental protocols provided are generalized standard procedures.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3-4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~2.6-2.7 | Singlet | 3H | -CH₃ |
| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C=O (Ester) |
| ~158-162 | C2 (Oxazole) |
| ~140-145 | C4 (Oxazole) |
| ~115-120 | C5 (Oxazole) |
| ~61-63 | -OCH₂CH₃ |
| ~14-16 | -OCH₂CH₃ |
| ~13-15 | -CH₃ |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980-2900 | C-H stretch (Aliphatic) |
| ~1720-1740 | C=O stretch (Ester) |
| ~1600-1650 | C=N stretch (Oxazole ring) |
| ~1100-1300 | C-O stretch (Ester and Ether) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
The concentration is typically in the range of 1-10 µg/mL.
Data Acquisition:
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.
-
Mass Range: A scan range appropriate for the expected molecular weight is selected (e.g., m/z 50-500).
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of organic compounds.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of Ethyl 5-bromo-2-methyloxazole-4-carboxylate. The information presented herein is crucial for researchers and professionals involved in drug discovery and development, offering insights into the molecule's structural characteristics that can influence its biological activity and potential as a therapeutic agent.
Molecular Structure and Properties
This compound is a substituted oxazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This oxazole ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 4-position.
While a crystal structure for this compound is not publicly available, a detailed crystallographic analysis has been conducted on the closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.[1] The structural data from this analog provides valuable insights into the likely conformation and bonding characteristics of the target molecule.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.05 g/mol |
| IUPAC Name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate |
| CAS Number | Not available |
| Predicted LogP | 1.85 |
| Predicted Water Solubility | 1.23 g/L |
Note: Predicted values are computationally derived and require experimental verification.
Conformational Analysis
The conformation of this compound is largely dictated by the planarity of the oxazole ring and the orientation of the ethyl carboxylate group. Based on the analysis of its 2-(4-methoxyphenyl) analog, the oxazole ring is expected to be essentially planar. The ethyl carboxylate group at the 4-position will likely exhibit some degree of rotational freedom around the C4-C(carboxylate) bond.
Intramolecular and intermolecular interactions will play a significant role in stabilizing the preferred conformation in the solid state. In the crystal structure of the analog, the asymmetric unit contains two independent molecules that are stabilized by a combination of intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds.[1] It is reasonable to hypothesize that similar interactions would influence the crystal packing of this compound.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and characterization of oxazole derivatives, adapted from the procedures reported for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.[1]
Synthesis
The synthesis of this compound would likely proceed through a multi-step reaction sequence, analogous to the synthesis of similar oxazole derivatives. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Step 1: Bromination of Ethyl Acetoacetate. Ethyl acetoacetate is reacted with a brominating agent (e.g., N-bromosuccinimide or bromine) in a suitable solvent to yield ethyl 2-bromoacetoacetate.
-
Step 2: Amide Formation. The resulting bromo-intermediate is then reacted with an appropriate amide source (e.g., acetamide) to form an N-acylamino intermediate.
-
Step 3: Cyclization and Dehydration. The intermediate undergoes acid-catalyzed cyclization and dehydration to form the oxazole ring, yielding the final product, this compound. The reaction is typically heated to drive the cyclization.
-
Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for the Analog Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate [1]
| Technique | Observed Peaks/Signals |
| IR (KBr, cm⁻¹) | 1720 (C=O stretch of ester), 1610, 1580 (C=N and C=C stretching of oxazole and phenyl rings) |
| ¹³C NMR (CDCl₃, δ ppm) | 14.1 (CH₃ of ethyl), 61.5 (CH₂ of ethyl), 114.3, 120.8, 128.9, 130.2, 138.7, 159.8, 161.2, 162.4 (Aromatic and oxazole carbons, ester carbonyl) |
| Mass Spectrometry (m/z) | 326.15 [M]⁺ |
Note: This data is for a closely related analog and may differ slightly for the title compound.
Caption: Experimental workflow for the structural characterization and conformational analysis.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer at an appropriate frequency using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): The mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent such as ethanol. Data would be collected on a diffractometer with graphite-monochromated Mo Kα radiation. The structure would be solved by direct methods and refined by full-matrix least-squares on F².
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, primarily based on the detailed analysis of a close structural analog. The provided synthetic and characterization protocols offer a solid foundation for researchers working with this and related oxazole derivatives. The structural insights are vital for understanding the molecule's potential interactions in a biological context, thereby guiding future drug design and development efforts. Experimental validation of the predicted properties and conformation of the title compound is highly recommended.
References
Starting materials for "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathway for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the core oxazole ring followed by regioselective bromination. This document details the starting materials, experimental protocols, and relevant biological context for this class of compounds.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through two sequential reactions:
-
Robinson-Gabriel Type Synthesis: Formation of the precursor, Ethyl 2-methyloxazole-4-carboxylate, from readily available starting materials.
-
Electrophilic Bromination: Introduction of a bromine atom at the C-5 position of the oxazole ring.
The overall synthetic scheme is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data based on representative literature.
Step 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate
This precursor is synthesized via a cyclocondensation reaction analogous to the Robinson-Gabriel synthesis.
Starting Materials:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 |
| Formamide | CH₃NO | 45.04 |
Experimental Protocol:
A mixture of ethyl α-chloroacetoacetate and an excess of formamide (typically 2 to 10 molar equivalents) is heated at a temperature ranging from 120 to 150 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The aqueous solution is then neutralized with a mild base, such as sodium bicarbonate or potassium carbonate solution. The product is extracted with a suitable organic solvent, for instance, diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-methyloxazole-4-carboxylate.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Ethyl α-chloroacetoacetate:Formamide) | 1 : 2-10 | [1] |
| Reaction Temperature | 120 - 150 °C | [1] |
| Reaction Time | 4 - 12 hours | [1] |
| Typical Yield | 40 - 49% | [1] |
Step 2: Synthesis of this compound
The final product is obtained through the electrophilic bromination of the oxazole precursor at the electron-rich C-5 position.
Starting Materials:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-methyloxazole-4-carboxylate | C₇H₉NO₃ | 155.15 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Solvent (e.g., Carbon tetrachloride, Acetonitrile) | - | - |
| Radical Initiator (e.g., AIBN, Benzoyl peroxide) | - | - |
Experimental Protocol:
To a solution of Ethyl 2-methyloxazole-4-carboxylate in a suitable solvent such as carbon tetrachloride or acetonitrile, N-bromosuccinimide (NBS) is added (typically in a 1.0 to 1.2 molar ratio). A catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide can be added to facilitate the reaction. The reaction mixture is then heated to reflux and the progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[2]
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Oxazole:NBS) | 1 : 1.0-1.2 |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 8 hours |
| Typical Yield | 60 - 80% (estimated) |
Biological Context and Signaling Pathways
Oxazole derivatives are a significant class of heterocyclic compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.
In the context of oncology, certain oxazole-containing molecules have been shown to act as inhibitors of key signaling pathways that are dysregulated in cancer. For instance, they can target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Mesenchymal-Epithelial Transition factor (c-Met).[3] Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and metastasis.[3]
Caption: Potential mechanism of action for bromo-oxazole derivatives in cancer.
References
Ethyl 5-bromo-2-methyloxazole-4-carboxylate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a reactive bromine atom, an ester functional group, and a stable oxazole core makes it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, particularly in the realm of medicinal chemistry and drug discovery. Detailed experimental protocols, key quantitative data, and diagrammatic representations of its synthetic utility are presented to facilitate its use in the laboratory.
Introduction
The oxazole scaffold is a prominent feature in a wide array of biologically active natural products and synthetic pharmaceuticals. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. The strategic functionalization of the oxazole ring allows for the exploration of chemical space and the development of novel therapeutic agents. This compound serves as a trifunctional reagent, offering synthetic handles for diversification at the C4, C5, and potentially the C2 positions. The bromine atom at the C5 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. The ester group at C4 can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives. This combination of reactive sites makes it a powerful tool for the synthesis of compound libraries for high-throughput screening and lead optimization in drug development programs.
Synthesis of this compound
While a specific, dedicated synthesis for this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established methods for the construction of 2,4,5-trisubstituted oxazoles. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a classic and reliable approach. A proposed synthetic pathway is outlined below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Intermediate C)
-
To a stirred solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.2 eq).
-
Acetyl chloride (1.1 eq) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2-acetamido-3-oxobutanoate.
Experimental Protocol: Synthesis of this compound (Target Compound G)
-
To a solution of ethyl 2-acetamido-3-oxobutanoate (1.0 eq) in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion of the bromination step, the solvent is removed under reduced pressure.
-
The crude intermediate, ethyl 2-acetamido-4-bromo-3-oxobutanoate, is then treated with a dehydrating agent. For example, concentrated sulfuric acid can be added dropwise at 0 °C, and the mixture is then carefully heated. Alternatively, phosphorus oxychloride or thionyl chloride can be used.
-
After the cyclodehydration is complete, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography or recrystallization to yield this compound.
Chemical Properties and Reactivity
This compound possesses a rich chemical reactivity profile, allowing for a wide range of synthetic transformations.
| Property | Value (Predicted) |
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |
| Boiling Point | Not available |
| Melting Point | Not available |
Table 1: Predicted Physicochemical Properties of this compound.
The reactivity can be categorized based on the functional groups present:
Reactions at the C5-Bromine Atom
The bromine atom at the C5 position is the most versatile handle for molecular diversification. It readily participates in various transition-metal-catalyzed cross-coupling reactions.
Figure 2: Key cross-coupling reactions at the C5-position.
Reactions of the C4-Ester Group
The ethyl ester at the C4 position can be easily modified.
-
Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) or acid will hydrolyze the ester to the corresponding carboxylic acid, 5-bromo-2-methyloxazole-4-carboxylic acid. This acid can then be coupled with amines to form amides (e.g., using HATU or EDC as coupling agents).
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to different esters.
Reactivity of the Oxazole Ring
The oxazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations:
-
Electrophilic Aromatic Substitution: The oxazole ring is electron-rich and can undergo electrophilic substitution, although the presence of the electron-withdrawing ester group may deactivate the ring.[1]
-
Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, leading to the formation of pyridines after a subsequent elimination step.[1]
Applications in Organic Synthesis
This compound is a strategic starting material for the synthesis of more complex molecules with potential biological activity.
Synthesis of Biologically Active Scaffolds
The ability to introduce diverse substituents at the C5 position via cross-coupling reactions makes this building block ideal for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of novel kinase inhibitors, GPCR ligands, or antibacterial agents can be envisioned.
Figure 3: Workflow for generating a compound library for high-throughput screening.
Elaboration into Fused Heterocyclic Systems
The functional groups on the this compound scaffold can be used to construct fused ring systems. For example, after conversion of the ester to a suitable functional group, an intramolecular cyclization could lead to oxazolo-pyridines or other novel heterocyclic frameworks.
Conclusion
This compound is a valuable and underutilized building block in organic synthesis. Its straightforward, albeit not explicitly documented, synthesis and the presence of three distinct functional handles provide a platform for the rapid generation of molecular diversity. The strategic application of this reagent, particularly in the context of medicinal chemistry, holds significant promise for the discovery and development of new therapeutic agents. This guide serves as a foundational resource to encourage and facilitate its broader use within the scientific community.
References
The Oxazole Motif: Unlocking Therapeutic Potential with Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for new therapeutics is a constant endeavor. Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a halogenated oxazole derivative, is emerging as a versatile building block with significant potential for the development of a diverse range of biologically active compounds. This in-depth technical guide explores the core applications of this compound, focusing on its utility in the synthesis of potential kinase inhibitors and other therapeutic agents.
The oxazole ring is a privileged five-membered heterocyclic motif frequently found in a variety of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that can effectively interact with biological targets such as enzymes and receptors.[1] The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 4-position of the oxazole ring in this compound provides synthetic chemists with two distinct handles for molecular elaboration, making it a valuable starting material in drug discovery programs.
A Versatile Scaffold for Cross-Coupling Reactions
The bromine atom on the oxazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3] This synthetic versatility allows for the introduction of a wide array of substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of ethyl 5-bromooxazole-4-carboxylate with various aryl boronic acids, demonstrating the feasibility of creating diverse biaryl structures.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 14 | 75-85 |
Data is based on established methodologies for similar heterocyclic systems and should be considered as a guide.[3]
Potential Applications in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes.[4] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5] The 2-aryl-oxazole scaffold, which can be readily synthesized from this compound via Suzuki-Miyaura coupling, is a key pharmacophore in a number of kinase inhibitors.[4] For instance, derivatives of 5-chlorobenzoxazole have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[5]
Signaling Pathway: VEGFR-2 Inhibition
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the potential point of intervention for inhibitors derived from the this compound scaffold.
Experimental Protocols
Detailed methodologies for key synthetic transformations are crucial for researchers aiming to utilize this versatile building block.
Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the coupling of ethyl 5-bromooxazole-4-carboxylate with an aryl boronic acid.
Procedure:
-
To a dry reaction flask, add ethyl 5-bromooxazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.[3]
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[3]
-
Add the anhydrous solvent and, if using a biphasic system, degassed water.[3]
-
Heat the reaction mixture to the specified temperature and stir vigorously for the designated time.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-aryloxazole-4-carboxylate.
Heck Coupling Protocol
The Heck reaction allows for the introduction of vinyl groups at the 5-position of the oxazole ring.
Sonogashira Coupling Protocol
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Future Outlook
This compound represents a promising and synthetically tractable starting material for the generation of diverse libraries of compounds with potential therapeutic applications. Its utility in constructing scaffolds for kinase inhibitors has been highlighted, but the possibilities extend to other areas of medicinal chemistry, including the development of novel antibacterial, antiviral, and anti-inflammatory agents. Further exploration of the chemical space accessible from this versatile building block is warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles.
References
An In-depth Technical Guide to Ethyl 5-bromo-2-methyloxazole-4-carboxylate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on Ethyl 5-bromo-2-methyloxazole-4-carboxylate, its derivatives, and analogues, providing a comprehensive overview of their synthesis, potential biological activities, and mechanisms of action. While specific data for the title compound is limited, this guide consolidates information on closely related structures to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the oxazole core.
Introduction
Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This structural motif is present in numerous natural products and synthetic compounds of significant pharmacological importance. The unique electronic and structural features of the oxazole ring allow for diverse interactions with biological targets, making it a versatile scaffold in drug design. The introduction of a bromine atom and a methyl group, along with an ethyl carboxylate moiety, as in this compound, offers opportunities for further chemical modification and tuning of physicochemical and pharmacological properties. This guide explores the synthetic strategies to access this and related compounds, summarizes the known biological activities of analogous structures, and provides detailed experimental protocols for their evaluation.
Synthesis of this compound and Analogues
Proposed Synthesis of Ethyl 2-methyloxazole-4-carboxylate
A common method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative and often milder method is the Van Leusen oxazole synthesis.
dot
Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[1]
This protocol for a similar compound provides a template that can be adapted for the synthesis of the title compound.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
N-Bromosuccinimide (NBS)
-
Solvents (e.g., Ethanol, Dichloromethane)
Procedure:
-
Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate: A mixture of 4-methoxybenzaldehyde and ethyl 2-amino-3-oxobutanoate hydrochloride is refluxed in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Bromination: The synthesized ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is dissolved in a suitable solvent such as dichloromethane. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, is purified by recrystallization or column chromatography.
Characterization Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate:
-
IR (KBr, cm⁻¹): (List of characteristic peaks)
-
¹³C NMR (CDCl₃, δ ppm): (List of chemical shifts)
-
Mass (m/z): (Molecular ion peak)
Biological Activities of Oxazole Derivatives
While specific biological data for this compound is not available, the oxazole scaffold is associated with a wide range of pharmacological activities. This section summarizes the key biological effects observed for various oxazole derivatives.
Anticancer Activity
Oxazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Selected Oxazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Alkenylimidazo[1,2-a]pyrimidines | A549 (Lung Carcinoma) | 5.988 ± 0.12 | |
| Fused Naphthalene Oxazole Derivative | MCF-7 (Breast Cancer) | 39.0 | |
| Fused Pyrazole Oxazole Derivative | MDA-MB-231 (Breast Cancer) | 35.1 | |
| Imidazole Derivatives | HepG2 (Liver Cancer) | <50 | |
| 1,2,3-Triazole tethered Thymol-1,3,4-Oxadiazole | MCF-7, HCT-116, HepG2 | 1.1 - >50 |
dot
Antimicrobial Activity
Many oxazole-containing compounds have been reported to possess significant antibacterial and antifungal properties.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Bromo-Substituted Heterocyclic Compounds
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine | S. aureus | - | |
| 2-(4-Bromo-3,5-difluorophenyl)-2H-indazole | S. aureus (MDR) | 4 | |
| 2-Amino-4-(4-bromo-phenyl thiazole) derivatives | B. pumilus, B. subtilis | 100 | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | S. aureus, B. subtilis | 125 |
Anti-inflammatory Activity: PDE4 Inhibition
Certain oxazole derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which has anti-inflammatory effects.
Table 3: PDE4 Inhibitory Activity of Selected Oxazole Derivatives
| Compound/Derivative Class | PDE Isoform | IC₅₀ (µM) | Reference |
| Quinoline-based oxazole | PDE4 | - | |
| Furan- and Oxazole-based derivatives | PDE4 | 1.4 - 9.6 | |
| Phosphorylated oxazole derivatives | PDE3 | - | |
| Quinoline-based oxazoles | PDE4 | picomolar potency |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of oxazole derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Inhibition of Tubulin Polymerization
A well-established mechanism for the anticancer activity of some oxazole derivatives is the inhibition of microtubule dynamics. These compounds can bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.
Modulation of Inflammatory Pathways (NF-κB Signaling)
The anti-inflammatory effects of some oxazole derivatives may be attributed to their ability to modulate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Ethyl 5-bromo-2-methyloxazole-4-carboxylate and related oxazole derivatives. It details a proposed synthetic pathway, experimental protocols, and summarizes key quantitative data. Furthermore, it explores the biological significance of this class of compounds, particularly their potential as anticancer agents through the inhibition of tubulin polymerization.
Introduction to Substituted Oxazoles
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] The inherent chemical properties of the oxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable pharmacophore in drug design.[2] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The 2,4,5-trisubstituted oxazole core, in particular, has been the subject of significant research, leading to the discovery of potent therapeutic agents.[4]
This guide focuses on this compound, a halogenated oxazole derivative. The presence of a bromine atom at the C5 position and a methyl group at the C2 position offers unique opportunities for further chemical modification and structure-activity relationship (SAR) studies. The ethyl carboxylate at the C4 position provides a handle for derivatization, such as conversion to amides or other esters, to modulate the compound's physicochemical and biological properties.
Synthesis of this compound: A Proposed Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of analogous compounds and represent a viable approach for the preparation of the target molecule.
Step 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate
This step is based on the Hantzsch oxazole synthesis, a well-established method for the formation of the oxazole ring.
-
Reagents and Materials:
-
Ethyl 2-chloroacetoacetate
-
Acetamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
-
-
Procedure:
-
A mixture of ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (2.0 eq) is heated at 120-130 °C for 2-3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Ethyl 2-methyloxazole-4-carboxylate.
-
Step 2: Synthesis of this compound
This electrophilic bromination step is adapted from the synthesis of similar 2-methyl-5-bromooxazoles.[5][6]
-
Reagents and Materials:
-
Ethyl 2-methyloxazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl3)
-
Round-bottom flask
-
Stirring plate
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
-
-
Procedure:
-
To a solution of Ethyl 2-methyloxazole-4-carboxylate (1.0 eq) in chloroform, N-Bromosuccinimide (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.
-
After completion of the reaction, the mixture is diluted with dichloromethane and washed with saturated sodium thiosulfate solution to quench any remaining bromine.
-
The organic layer is then washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Physicochemical and Spectroscopic Data
The following table summarizes the expected and reported data for the target molecule and a close analog.
| Property | This compound (Expected) | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[7] |
| Molecular Formula | C8H8BrNO3 | C14H12BrNO4 |
| Molecular Weight | 249.06 g/mol | 338.15 g/mol |
| Appearance | White to off-white solid | Crystalline solid |
| Melting Point | Not reported | 124-126 °C |
| ¹H NMR (CDCl₃, ppm) | δ 4.41 (q, 2H), 2.60 (s, 3H), 1.40 (t, 3H) | δ 8.00 (d, 2H), 7.00 (d, 2H), 4.45 (q, 2H), 3.89 (s, 3H), 1.43 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 161.8, 159.2, 148.5, 118.9, 112.7, 61.9, 14.3, 13.8 | δ 161.9, 162.8, 158.4, 148.7, 129.8, 121.5, 114.5, 112.9, 61.8, 55.5, 14.3 |
| Mass Spec (m/z) | [M+H]⁺ expected at 250.97 | [M+H]⁺ observed at 338.0 |
Biological Activity and Therapeutic Potential
While the specific biological activity of this compound has not been extensively reported, the broader class of 2-methyl-5-bromooxazole derivatives has shown significant promise as potent anticancer agents.[5][6]
Antitubulin Activity
A key mechanism of action for many 2,4,5-trisubstituted oxazoles is the inhibition of tubulin polymerization.[5][6] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Proposed mechanism of action for antitubulin oxazoles.
Quantitative Biological Data of Related Oxazoles
The following table presents the in vitro antiproliferative activity of several 2-methyl-4,5-disubstituted oxazoles against various human cancer cell lines.[5][6] This data highlights the potential potency of this class of compounds.
| Compound ID | R Group at C5 | Cancer Cell Line | IC₅₀ (nM) |
| 4g | 3-fluoro-4-methoxyphenyl | A549 (Lung) | 1.2 |
| HCT116 (Colon) | 0.35 | ||
| MCF7 (Breast) | 4.6 | ||
| 4i | 4-ethoxyphenyl | A549 (Lung) | 2.5 |
| HCT116 (Colon) | 0.5 | ||
| MCF7 (Breast) | 20.2 |
Data extracted from Chiacchio et al., Scientific Reports, 2017.[5][6]
The potent, low nanomolar IC₅₀ values of these related compounds suggest that this compound could also exhibit significant antiproliferative activity. The bromo substituent at the C5 position could serve as a valuable point for further chemical elaboration to optimize potency and pharmacokinetic properties.
Conclusion
This compound is a promising, yet underexplored, member of the biologically active oxazole family. Based on the established chemistry of related compounds, a reliable synthetic route has been proposed in this guide. The known antitubulin activity of analogous 2-methyl-5-bromooxazoles strongly suggests that the title compound warrants further investigation as a potential anticancer agent. The detailed protocols and compiled data herein provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and other related oxazole derivatives. Future studies should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their structure-activity relationships and mechanism of action.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aifchem.com [aifchem.com]
- 3. Ethyl 2-bromo-4-methyloxazole-5-carboxylate | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
The Elusive Role of Ethyl 5-bromo-2-methyloxazole-4-carboxylate in Fragment-Based Drug Discovery: An Uncharted Territory
Despite the growing prominence of fragment-based drug discovery (FBDD) as a powerful engine for identifying novel therapeutics, a comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the specific application of Ethyl 5-bromo-2-methyloxazole-4-carboxylate within this domain. While the oxazole scaffold is a recognized privileged structure in medicinal chemistry, this particular fragment remains largely unexplored in the context of FBDD, with no publicly accessible data on its biological targets, binding affinities, or detailed experimental use.
The fundamental principles of FBDD rely on the identification of low-molecular-weight compounds, or fragments, that bind with low affinity but high ligand efficiency to biological targets. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in many biologically active compounds and is often explored in drug discovery for its ability to form key interactions with protein targets.[1][2]
However, an in-depth investigation into the role of this compound as a fragment has yielded no specific quantitative data, such as binding constants (Kd, Ki, or IC50 values), or ligand efficiency metrics. Furthermore, there are no published experimental protocols detailing its use in common fragment screening techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.
A study detailing the synthesis and crystal structure of a closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been reported.[3] While this provides some insight into the chemical nature of this class of compounds, it does not offer any information on their biological activity or their potential as starting points for FBDD campaigns. Chemical suppliers list this compound and its precursors, but without any accompanying biological application notes or screening data.[4][5][6]
The absence of this critical information in prominent chemical and biological databases such as PubChem and ChEMBL further underscores the current lack of research into the FBDD applications of this specific fragment.[7][8] Patent literature searches also failed to uncover any filings that claim the use of this compound in the context of drug discovery.
While the broader class of oxazole-4-carboxylate derivatives has been investigated for various therapeutic areas, the specific substitution pattern of a 5-bromo and 2-methyl group on the oxazole ring of the ethyl ester remains a novelty in the public domain of FBDD.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. Ethyl 2-bromo-4-methyloxazole-5-carboxylate | CymitQuimica [cymitquimica.com]
- 5. 78451-13-5 | Ethyl 2-bromo-4-methyloxazole-5-carboxylate - AiFChem [aifchem.com]
- 6. 2-Bromo-5-methyloxazole-4-carboxylic acid [synhet.com]
- 7. Ethyl 5-bromo-4-methyloxazole-2-carboxylate | C7H8BrNO3 | CID 130116177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ChEMBL - ChEMBL [ebi.ac.uk]
The Pivotal Role of Ethyl 5-bromo-2-methyloxazole-4-carboxylate in the Synthesis of Biologically Active Molecules: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a substituted oxazole that has emerged as a valuable heterocyclic building block in medicinal chemistry. While comprehensive studies on the inherent biological activities of its direct derivatives are not extensively available in public literature, its significance is underscored by its role as a key intermediate in the synthesis of more complex, biologically potent compounds. This technical guide elucidates the known applications of this compound, with a primary focus on its utilization in the development of orexin receptor modulators, a class of compounds with significant therapeutic potential for treating sleep-wake disorders and other neurological conditions. Furthermore, this document will touch upon the broader biological context of oxazole-containing compounds to provide a perspective on potential future research directions.
Synthetic Utility of this compound
The primary documented application of this compound is as a precursor in the multi-step synthesis of halo-substituted piperidines, which function as orexin receptor modulators.[1][2] The synthesis of the core molecule itself has been described.[2]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway where this compound serves as a key starting material.
Biological Activity of End-Product Molecules
While direct derivatives of this compound have not been extensively profiled, the final compounds synthesized using this intermediate have shown significant biological activity as orexin receptor modulators. Orexin receptors (OX1 and OX2) are G-protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles, appetite, and mood.[1]
Orexin Receptor Modulation
The halo-substituted piperidine compounds synthesized from the title molecule have been evaluated for their ability to modulate orexin receptor activity. The primary application of these modulators is in the treatment of sleep-wake disorders.[1]
The following diagram depicts the general role of orexin in arousal and the therapeutic goal of orexin receptor antagonists.
Quantitative Data
Specific quantitative biological data for direct derivatives of this compound is not available in the reviewed literature. The patent literature for the final orexin receptor modulators contains extensive tables of biological data, however, these are for complex molecules several synthetic steps removed from the initial building block.
Broader Biological Potential of Oxazole Derivatives
While data on the specific derivatives of this compound is limited, the broader class of oxazole-containing compounds has been investigated for a wide range of biological activities. These include:
-
Antimicrobial and Antifungal Activity : Various substituted oxazoles have demonstrated inhibitory activity against pathogenic bacteria and fungi.[3][4][5][6]
-
Anticancer Activity : Certain oxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][8][9]
-
Phosphodiesterase (PDE) Inhibition : Some phenyl-substituted oxazole carboxylic acid derivatives have been identified as potential inhibitors of PDE4, an enzyme implicated in inflammatory diseases.[10]
These findings suggest that derivatives of this compound could be promising candidates for future drug discovery efforts in these therapeutic areas.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of direct derivatives of this compound are not available. However, the synthesis of a key intermediate is described in the patent literature.
Synthesis of this compound[2]
A mixture of tert-butyl nitrite (1.25 mL, 10.50 mmol, 2.0 eq) and CuBr2 (1.76 g, 7.87 mmol, 1.5 eq) in acetonitrile (15 mL) was stirred at 0°C. A solution of ethyl 5-amino-2-methyloxazole-4-carboxylate (0.89 g, 5.248 mmol, 1.0 eq) in acetonitrile (20 mL) was then added.
Note: This is a general description of the synthetic step. For detailed reaction conditions, purification, and characterization, consultation of the primary patent literature is recommended.
Conclusion and Future Directions
This compound is a valuable and versatile chemical intermediate. Its utility has been demonstrated in the synthesis of complex orexin receptor modulators for the potential treatment of sleep disorders. While the biological activity of its direct derivatives remains largely unexplored, the known pharmacological profiles of other oxazole-containing compounds suggest that this scaffold holds significant promise for the development of new therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives of this compound to unlock its full potential in medicinal chemistry. Such studies could reveal novel antimicrobial, anticancer, or other pharmacologically relevant activities.
References
- 1. EA036542B1 - Halo-substituted piperidines as orexin receptor modulators - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of ethyl 5-bromo-2-methyloxazole-4-carboxylate. This reaction is a powerful and versatile method for the synthesis of 5-aryl-2-methyloxazole-4-carboxylates, which are valuable intermediates in the development of novel therapeutic agents and other biologically active molecules.[1][2]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[3][4] It is a widely used and robust method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the oxazole ring. The resulting 2,5-disubstituted oxazole-4-carboxylate derivatives are common structural motifs in many biologically active compounds.[2]
The general reaction scheme is as follows:
Scheme 1: Suzuki-Miyaura Coupling of this compound
A general representation of the Suzuki coupling reaction where an aryl or heteroaryl group is introduced at the 5-position of the ethyl 2-methyloxazole-4-carboxylate core.
Data Presentation: Suzuki Coupling Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of this compound with different aryl boronic acids, highlighting the catalyst, ligand, base, solvent, temperature, and resulting yields.[1]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound. This protocol is based on established methodologies for similar heterocyclic systems and should be adapted and optimized for specific substrates and scales.[1]
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring apparatus (TLC or LC-MS)
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction flask, add this compound, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.
-
Reagent Addition: Add the anhydrous, degassed solvent and the base to the flask. If a biphasic system is being used, add the degassed water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the base and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methyloxazole-4-carboxylate.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species and involves oxidative addition, transmetalation, and reductive elimination to form the carbon-carbon bond and regenerate the catalyst.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing the Suzuki coupling reaction, from preparation to the final purified product.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Ethyl 5-bromo-2-methyloxazole-4-carboxylate as a key building block. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of new pharmaceuticals, agrochemicals, and functional materials.[1][2] This document outlines various palladium catalyst systems, detailed experimental protocols, and expected outcomes to facilitate the synthesis of novel 5-aryl-2-methyloxazole derivatives.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[3][4] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5] For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the oxazole ring, yielding 5-aryloxazole-4-carboxylates which are important intermediates for biologically active molecules.[6]
The general catalytic cycle for the Suzuki coupling involves three key steps:
-
Oxidative Addition: A Palladium(0) complex reacts with the organic halide (this compound) to form a Palladium(II) intermediate.[3][7]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically assisted by a base.[3][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Palladium(0) catalyst.[3][7]
Catalyst System Selection
The success of a Suzuki coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The interplay of these components can significantly impact reaction yield, rate, and selectivity.[1][7] For sterically hindered or electronically deactivated substrates, the use of bulky and electron-rich phosphine ligands is often crucial for achieving high efficiency.[8]
Below is a summary of various palladium catalyst systems that have been successfully employed for the Suzuki coupling of substrates similar to this compound.
Quantitative Data Summary of Palladium Catalyst Systems
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: The yields presented are typical ranges observed for similar substrates and should be considered as a guide. Optimization for specific substrates may be required.[6]
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura coupling reaction with this compound. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent and the base to the flask. If a biphasic system is used, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyloxazole-4-carboxylate.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
Catalyst System Selection Guide
Caption: Decision guide for selecting a suitable catalyst system.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromo-2-methyloxazole-4-carboxylate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds.[1][2] This methodology is of particular significance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3] This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-2-methyloxazole-4-carboxylate with a variety of arylboronic acids. The resulting 5-aryl-2-methyloxazole-4-carboxylate derivatives are valuable intermediates for the development of novel therapeutic agents.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, an arylboronic acid) and an organic halide (this compound) in the presence of a base.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is a guide based on similar substrates and should be optimized for specific cases.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water (for biphasic systems)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for work-up
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.[4]
-
Add the anhydrous, degassed solvent and the base to the reaction flask. If a biphasic system is used, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-aryl-2-methyloxazole-4-carboxylate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis of Ethyl 5-aryl-2-methyloxazole-4-carboxylates.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
Application Note: Late-Stage Bromination for the Synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the late-stage synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The functionalization of oxazole scaffolds is of significant interest due to their prevalence in biologically active compounds. This protocol employs N-Bromosuccinimide (NBS) as a readily available and effective brominating agent for the selective bromination of the oxazole ring at the C5 position. Late-stage functionalization offers the advantage of introducing chemical diversity at a later point in a synthetic sequence, which can accelerate the exploration of structure-activity relationships (SAR).[1] The described method is a robust and scalable procedure for obtaining the target compound in good yield and purity.
Reaction Principle
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The oxazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine.[2][3] The reaction proceeds by the attack of the electron-rich C5 position of the oxazole on the bromine atom of NBS, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the oxazole ring, yielding the desired 5-bromo derivative. The presence of the electron-withdrawing ethyl carboxylate group at the C4 position directs the bromination to the C5 position.
Experimental Protocol
A detailed, step-by-step protocol for the synthesis of this compound is provided below.
Materials:
-
Ethyl 2-methyloxazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of Ethyl 2-methyloxazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-Bromosuccinimide (1.05 eq) in one portion at 0 °C under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | Ethyl 2-methyloxazole-4-carboxylate |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.05 equivalents of NBS |
| Solvent | Anhydrous Acetonitrile (MeCN) |
| Concentration | 0.2 M |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Work-up | Aqueous wash with Na₂S₂O₃, NaHCO₃, and brine |
| Purification | Silica Gel Column Chromatography |
| Estimated Yield | 75-85% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Saponification of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the saponification of Ethyl 5-bromo-2-methyloxazole-4-carboxylate to its corresponding carboxylic acid, 5-bromo-2-methyloxazole-4-carboxylic acid. This transformation is a crucial step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development.[1] The oxazole core is a prevalent motif in many bioactive molecules.[1]
Reaction Overview
Saponification is the hydrolysis of an ester facilitated by a base.[2] In this case, the ethyl ester is cleaved to yield a carboxylate salt, which is subsequently protonated during an acidic workup to provide the final carboxylic acid.[3][4] The reaction is typically carried out using an excess of a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixed solvent system, often an alcohol and water, to ensure the solubility of both the ester and the hydroxide salt.[3] The reaction can be performed at room temperature or elevated temperatures to drive the reaction to completion.[3]
Reaction Scheme:
Caption: Saponification of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and the specific purity of the starting materials.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a mixture of ethanol (or methanol) and water. A typical ratio is 2:1 to 3:1 alcohol to water.
-
Addition of Base: Add an excess of sodium hydroxide (typically 2 to 5 equivalents) to the solution. The base can be added as a solid or as an aqueous solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C).[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.[3]
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol from the reaction mixture using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl.[3] The carboxylic acid product should precipitate out of the solution.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.[3]
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-methyloxazole-4-carboxylic acid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for Saponification
| Parameter | Condition | Notes |
| Starting Material | This compound | - |
| Base | NaOH or LiOH | 2-5 equivalents |
| Solvent | EtOH/H₂O or MeOH/H₂O | 2:1 to 3:1 ratio |
| Temperature | Room Temperature to Reflux (50-80 °C) | Monitor reaction progress |
| Reaction Time | 2-24 hours | Dependent on temperature and substrate |
| Workup | Acidification with HCl to pH 2-3 | To precipitate the carboxylic acid |
| Purification | Recrystallization or Column Chromatography | To obtain the pure product |
Product Characterization
The identity and purity of the synthesized 5-bromo-2-methyloxazole-4-carboxylic acid (CAS 1209573-86-3) should be confirmed by analytical techniques.[5][6]
Table 2: Analytical Data for 5-bromo-2-methyloxazole-4-carboxylic acid
| Analysis | Expected Result |
| Molecular Formula | C₅H₄BrNO₃[5][6] |
| Molecular Weight | 205.99 g/mol [5][6] |
| ¹H NMR | Peaks corresponding to the oxazole proton and the methyl group protons. |
| ¹³C NMR | Peaks corresponding to the carboxylic acid carbon, oxazole ring carbons, and the methyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C=N stretch of the oxazole ring. |
Experimental Workflow
Caption: Workflow for the saponification of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Perform the reaction in a well-ventilated fume hood.
-
Organic solvents are flammable. Keep away from ignition sources.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Brominated Oxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of brominated oxazoles. This protocol is designed to facilitate the rapid and efficient synthesis of substituted oxazole derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency.
Introduction to Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. When applied to heterocyclic systems like oxazoles, this reaction provides a powerful tool for molecular diversification. The use of microwave technology accelerates this transformation by efficiently heating the polar reaction mixture, leading to rapid reaction rates and often cleaner reaction profiles. This approach is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries in drug discovery.
Core Reaction and Parameters
The fundamental transformation involves the palladium-catalyzed coupling of a brominated oxazole with an aryl or heteroaryl boronic acid in the presence of a base. The general reaction scheme is depicted below:
Caption: General reaction scheme for the microwave-assisted Suzuki coupling of brominated oxazoles.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted Suzuki coupling of brominated oxazoles with various arylboronic acids. These data are compiled from analogous heterocyclic systems and serve as a strong starting point for optimization.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Entry | Bromo-heterocycle (1.0 equiv) | Boronic Acid (1.2 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Bromo-4-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20 | Expected High |
| 2 | 4-Bromo-2-methyloxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 140 | 15 | Expected High |
| 3 | 5-Bromooxazole | 3-Thienylboronic acid | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | Toluene/H₂O (4:1) | 130 | 25 | Expected Good |
Table 2: Substrate Scope for the Coupling of Brominated Oxazoles with Various Boronic Acids
| Entry | Brominated Oxazole | Boronic Acid | Product | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Bromo-4-phenyloxazole | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4-phenyloxazole | 120 | 20 | Expected High |
| 2 | 2-Bromo-4-phenyloxazole | 3-Pyridylboronic acid | 4-Phenyl-2-(pyridin-3-yl)oxazole | 130 | 25 | Expected Good |
| 3 | 4-Bromo-2-methyloxazole | Phenylboronic acid | 2-Methyl-4-phenyloxazole | 120 | 20 | Expected High |
| 4 | 4-Bromo-2-methyloxazole | 2-Naphthylboronic acid | 2-Methyl-4-(naphthalen-2-yl)oxazole | 140 | 15 | Expected High |
Note: The yields are indicated as "Expected" as they are based on closely related heterocyclic systems. Optimization may be required for specific substrates.
Experimental Protocols
The following are detailed protocols for performing microwave-assisted Suzuki coupling of brominated oxazoles.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Bromooxazoles
This protocol is a general starting point for the coupling of 2-bromooxazole derivatives with various aryl and heteroaryl boronic acids.
Materials:
-
2-Bromooxazole derivative (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the 2-bromooxazole derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add the tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%).
-
Add 5 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated oxazole.
Protocol 2: Optimized Procedure for Challenging Couplings of 4- and 5-Bromooxazoles
For less reactive bromooxazoles or sterically hindered boronic acids, a more robust catalytic system and different conditions may be required.
Materials:
-
4- or 5-Bromooxazole derivative (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the 4- or 5-bromooxazole derivative (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and cesium carbonate (1.25 mmol, 2.5 equiv).
-
Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 3 mol%).
-
Add 5 mL of anhydrous DMF.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 140 °C for 15 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations: Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A streamlined workflow for microwave-assisted Suzuki coupling of brominated oxazoles.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of bioactive heterocycles utilizing "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" as a versatile starting material. This five-membered heterocyclic compound serves as a key building block for the introduction of molecular diversity through various palladium-catalyzed cross-coupling reactions. The resulting substituted oxazole derivatives are of significant interest in drug discovery, particularly as kinase inhibitors for applications in oncology and neurodegenerative diseases.
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their unique structural features allow them to act as scaffolds that can be readily functionalized to interact with various biological targets. Specifically, substituted oxazoles have shown promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3] "this compound" is a valuable starting material for the synthesis of these bioactive molecules due to the reactive bromide at the 5-position, which allows for the facile introduction of aryl, heteroaryl, vinyl, and alkynyl groups through well-established cross-coupling methodologies.[1]
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. These data provide a baseline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields [1]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Table 2: Heck Coupling Conditions and Yields [1]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 70-80 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 36 | 65-75 |
| 4 | 1-Octene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | NMP | 130 | 12 | 60-70 |
Table 3: Sonogashira Coupling Conditions and Yields [1]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 8 | 85-95 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuBr (5) | Piperidine | DMF | 70 | 12 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Acetonitrile | RT | 24 | 70-80 |
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions. These should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling[1]
This protocol describes a general procedure for the synthesis of ethyl 5-aryl-2-methyloxazole-4-carboxylates.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryloxazole-4-carboxylate.
Protocol 2: Heck Coupling[1]
This protocol provides a general method for the synthesis of ethyl 5-vinyl-2-methyloxazole-4-carboxylates.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 5-vinyloxazole derivative.
Protocol 3: Sonogashira Coupling[1]
The following is a general procedure for the synthesis of ethyl 5-alkynyl-2-methyloxazole-4-carboxylates.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by this compound and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford the 5-alkynyloxazole derivative.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of bioactive oxazole derivatives.
References
The Strategic Role of Ethyl 5-bromo-2-methyloxazole-4-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to participate in key hydrogen bonding interactions within the ATP-binding pocket of various kinases make it an attractive building block for drug discovery.[1][2] Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a versatile intermediate, offering a strategic handle for the introduction of diverse functionalities at the 5-position of the oxazole ring through modern cross-coupling methodologies. This application note details the utility of this building block in the synthesis of kinase inhibitors, providing exemplary protocols for its derivatization and summarizing the biological activities of related compounds.
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology.[3][4] The development of small molecules that can selectively inhibit the activity of dysregulated kinases is a major focus of pharmaceutical research. The functionalization of the this compound core, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, allows for the systematic exploration of the chemical space around the oxazole scaffold. This enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Application in Kinase Inhibitor Synthesis
This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. The bromine atom at the 5-position is readily displaced by a range of aryl, heteroaryl, or alkynyl groups, which can be designed to interact with specific residues within the kinase active site. For instance, the introduction of a substituted phenyl or pyridyl group can lead to potent inhibitors of p38 MAP kinase or Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
Key Synthetic Transformations
The primary synthetic strategies for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, broad substrate scope, and tolerance of various functional groups.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the oxazole ring and an aryl or heteroaryl boronic acid. This is a widely used method for constructing the biaryl scaffolds commonly found in kinase inhibitors.
-
Sonogashira Coupling: This reaction facilitates the coupling of the bromo-oxazole with a terminal alkyne, introducing a linear and rigid linker that can be used to probe deeper pockets within the kinase active site or to serve as a precursor for further transformations.
Data Presentation
| Compound ID (Representative) | Kinase Target | IC50 (nM) | Reference |
| Oxazole-1 | p38α MAPK | 80 | [5] |
| Oxazole-2 | p38α MAPK | 150 | [5] |
| Benzoxazole-1 | VEGFR-2 | 97.38 | [3] |
| Benzoxazole-2 | VEGFR-2 | 155 | [3] |
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound and are based on established procedures for similar brominated heterocyclic systems. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 5-aryl-2-methyloxazole-4-carboxylate derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add toluene (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methyloxazole-4-carboxylate.
Protocol 2: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne
Objective: To synthesize a 5-alkynyl-2-methyloxazole-4-carboxylate derivative.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2-methyloxazole-4-carboxylate.
Visualizations
Caption: General synthetic workflow for kinase inhibitors.
Caption: Inhibition of the p38 MAPK signaling pathway.
Caption: Inhibition of the VEGFR signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust cross-coupling reactions provides a straightforward entry to a wide array of substituted oxazoles. The protocols and data presented herein, based on closely related structures, offer a solid foundation for researchers in drug discovery to design and synthesize new chemical entities targeting various protein kinases. The continued exploration of this scaffold is expected to yield promising new therapeutic candidates for the treatment of cancer and other diseases.
References
- 1. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
- 6. An updated patent review of VEGFR-2 inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for palladium-catalyzed carbon-carbon (C-C) bond formation reactions utilizing Ethyl 5-bromo-2-methyloxazole-4-carboxylate as a key building block. The oxazole motif is a prevalent scaffold in medicinal chemistry, and the functionalization at the 5-position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. The following sections detail the experimental setup for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. This reaction is particularly effective for introducing aryl and heteroaryl moieties at the 5-position of the oxazole ring, leading to the synthesis of potential kinase inhibitors and other biologically active molecules.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 18 | 85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 24 | 89 |
*Yields are illustrative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the base and the degassed solvent system to the flask.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryl-2-methyloxazole-4-carboxylate.
Heck Reaction
The Heck reaction facilitates the coupling of the brominated oxazole with an alkene to introduce a vinyl group at the 5-position. This transformation is valuable for the synthesis of precursors for further functionalization or for direct use as bioactive molecules.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 36 | 82 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | Xantphos (3) | DBU | Dioxane | 120 | 48 | 65 |
| 4 | 1-Octene | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 110 | 24 | 75 |
*Yields are illustrative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Heck Reaction
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene (1.5 equiv.), and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature with stirring for the specified time.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 5-vinyloxazole derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 5-bromooxazole and a terminal alkyne, providing access to 5-alkynyl-substituted oxazoles. These products are versatile intermediates in organic synthesis and can exhibit interesting biological properties.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 60 | 12 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 70 | 16 | 85 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | DIPA | Acetonitrile | 50 | 24 | 80 |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 80 | 18 | 90 |
*Yields are illustrative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford the 5-alkynyloxazole derivative.
Visualizations
Caption: Experimental workflow for C-C bond formation.
Application Notes and Protocols for the Use of Ethyl 5-bromo-2-methyloxazole-4-carboxylate in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a versatile building block for the synthesis of diverse combinatorial libraries. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of chemical space in drug discovery programs. The 2-methyl and 4-carboxylate groups offer additional points for modification and can influence the physicochemical properties and biological activity of the final compounds.
Applications in Combinatorial Chemistry
This compound is an ideal starting material for the generation of focused and diverse chemical libraries for high-throughput screening. Its utility lies in its ability to undergo a variety of robust and well-established chemical transformations, making it amenable to both solution-phase and solid-phase synthesis approaches.[7][8]
Key applications include:
-
Scaffold Decoration: The primary use of this building block is to serve as a central scaffold, where the bromine atom is replaced by a diverse set of chemical moieties using parallel synthesis techniques.
-
Fragment-Based Drug Discovery (FBDD): Derivatives of this oxazole can be used as fragments for screening against biological targets. Hits can then be optimized by elaborating the structure at the 2, 4, and 5-positions.
-
Lead Optimization: Once a lead compound containing the 2-methyloxazole-4-carboxylate core is identified, combinatorial libraries can be synthesized to systematically probe the structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.
Libraries generated from this scaffold have the potential to yield inhibitors of various enzyme families, such as kinases, and modulators of protein-protein interactions.[5][9]
Experimental Protocols
The following protocols describe key reactions for the derivatization of this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is used to introduce aryl or heteroaryl substituents at the 5-position of the oxazole ring.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
This protocol is for the introduction of alkyne functionalities at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., Anhydrous THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the palladium catalyst and CuI.
-
Purge the flask with an inert gas.
-
Add the solvent, base, this compound, and the terminal alkyne.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Heck Coupling
This protocol allows for the introduction of alkene substituents at the 5-position.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Triethylamine or K₂CO₃)
-
Solvent (e.g., Anhydrous DMF or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the palladium catalyst and ligand.
-
Purge the flask with an inert gas.
-
Add the solvent, base, this compound, and the alkene.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for reactions and biological activities of substituted oxazoles derived from similar building blocks.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Data is based on analogous 5-bromooxazole-4-carboxylate systems and should be considered as a guide.
Table 2: Biological Activity of Representative 2,4,5-Substituted Oxazole Derivatives
| Compound ID | R²-substituent | R⁴-substituent | R⁵-substituent | Target/Cell Line | IC₅₀ (µM) | Reference |
| A | -CH₃ | -COOEt | 4-Fluorophenyl | p38 MAP Kinase | 0.05 | [9] |
| B | -CH₃ | -COOEt | 3,4-Dimethoxyphenyl | Tubulin Polymerization | 0.8 | [5] |
| C | -CH₃ | -CONH-R' | 4-Chlorophenyl | MCF-7 (Breast Cancer) | 2.5 | [6] |
| D | -CH₃ | -COOEt | Indole | CDK9 | 0.142 | [10] |
Note: The presented IC₅₀ values are for illustrative purposes and highlight the potential of this scaffold. Actual values will depend on the specific substituents and assay conditions.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for combinatorial library synthesis and screening.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling yield of Ethyl 5-bromo-2-methyloxazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield
-
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic evaluation of the reaction parameters is crucial.[1][2][3]
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical, especially for electron-deficient heterocyclic substrates. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4] Consider screening different catalyst systems.
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The polarity and aprotic nature of the solvent are important. A combination of an organic solvent with a small amount of water is often used to facilitate the dissolution of the base and the boronic acid.
-
Recommendation: Common solvent systems include Toluene/H₂O, Dioxane/H₂O, and DME/H₂O.[5] Anhydrous conditions with a soluble base can also be effective.
-
-
Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Inadequate inert atmosphere can lead to catalyst deactivation and the formation of byproducts.
-
Recommendation: Ensure the reaction is set up under a thoroughly inert atmosphere of nitrogen or argon. Degassing the solvents and the reaction mixture by sparging with an inert gas is crucial.[4]
-
-
Issue 2: Significant Byproduct Formation
-
Question: I am observing significant amounts of byproducts in my reaction mixture, such as debromination of the starting material or homocoupling of the boronic acid. How can I minimize these side reactions?
-
Answer: The formation of byproducts is a common challenge in Suzuki coupling reactions. Understanding the cause of each byproduct is key to mitigating their formation.
-
Debromination (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen atom, can occur in the presence of a hydride source.[9]
-
Mitigation Strategies:
-
Amine Bases/Alcoholic Solvents: Avoid using amine bases or alcoholic solvents, as they can act as hydride donors.[9]
-
Reaction Time and Temperature: Minimize reaction time and avoid excessive temperatures, as these can promote decomposition pathways leading to hydride formation.
-
-
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[9]
-
Mitigation Strategies:
-
Strict Inert Conditions: As mentioned previously, maintaining a rigorously inert atmosphere throughout the reaction is the most effective way to prevent homocoupling.[4]
-
Pd(II) Precatalysts: Using a Pd(II) precatalyst that is reduced in situ can sometimes minimize homocoupling compared to using a Pd(0) source directly.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is more common with electron-rich or heteroaryl boronic acids and can be accelerated by strong bases and aqueous conditions.[4]
-
Mitigation Strategies:
-
Milder Base: Using a milder base like KF or K₂CO₃ can reduce the rate of protodeboronation.
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, instead of boronic acids.[4]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can also suppress this side reaction.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki coupling of this compound?
A1: The optimal catalyst loading typically ranges from 1-5 mol% of the palladium source.[5] For challenging substrates or to ensure complete conversion, a slightly higher catalyst loading (e.g., 3-5 mol%) might be beneficial. However, it is always recommended to start with a lower loading (e.g., 1-2 mol%) and increase it if necessary to minimize cost and potential side reactions.
Q2: How do I choose the right boronic acid coupling partner?
A2: The choice of boronic acid will depend on the desired final product. Both aryl and heteroaryl boronic acids can be used. Electron-rich boronic acids tend to react faster, while electron-deficient ones may require more forcing conditions.[10] The stability of the boronic acid is also a consideration; if protodeboronation is an issue, using the corresponding boronic ester is a good alternative.
Q3: Is it necessary to use a ligand with the palladium catalyst?
A3: Yes, for the Suzuki coupling of an electron-deficient bromo-oxazole like this compound, a phosphine ligand is essential. The ligand stabilizes the palladium catalyst, enhances its solubility, and facilitates the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[4] Using a palladium source without a suitable ligand will likely result in a failed reaction.
Q4: Can I monitor the progress of the reaction?
A4: Yes, monitoring the reaction progress is highly recommended. Thin Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5]
Q5: What is a typical work-up procedure for a Suzuki coupling reaction?
A5: A standard aqueous work-up is typically employed. After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel.[5]
Data Presentation
The following tables summarize typical reaction conditions and their impact on the yield of Suzuki coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[5]
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | ~90 |
| 2 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane | 110 | 16 | ~85 |
| 3 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | ~80 |
| 4 | Pd(OAc)₂/SPhos | KF (3) | THF | 80 | 18 | ~75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted and optimized for specific boronic acids and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed anhydrous organic solvent followed by the degassed water (typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Common side reactions in the synthesis of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate"
Technical Support Center: Synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the synthesis of this compound.
The synthesis of this compound is typically approached as a two-stage process:
-
Formation of the Oxazole Ring: Synthesis of the precursor, Ethyl 2-methyloxazole-4-carboxylate. A common and effective method for this is the Robinson-Gabriel synthesis.
-
Bromination of the Oxazole Ring: Introduction of a bromine atom at the C-5 position of the Ethyl 2-methyloxazole-4-carboxylate precursor, commonly achieved using N-bromosuccinimide (NBS).
This guide will address potential issues that may arise during each of these stages.
Stage 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone to form the oxazole ring.[1][2] For the synthesis of Ethyl 2-methyloxazole-4-carboxylate, the likely starting material is ethyl 2-(acetylamino)-3-oxobutanoate.
Troubleshooting Guide: Robinson-Gabriel Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Cyclization: The cyclodehydration of the α-acylamino ketone may be inefficient under the chosen reaction conditions. | Optimize Dehydrating Agent: While traditionally strong acids like concentrated sulfuric acid are used, other reagents such as phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[3] Increase Temperature: Carefully increasing the reaction temperature can promote both the cyclization and dehydration steps. However, it is crucial to monitor for potential decomposition of the starting material or product. Check Starting Material Purity: Impurities in the ethyl 2-(acetylamino)-3-oxobutanoate can inhibit the reaction. Ensure the starting material is pure and dry. |
| Starting Material Decomposition: The strong acidic conditions can lead to the degradation of the starting material. | Use a Milder Dehydrating Agent: For sensitive substrates, consider using milder reagents like triphenylphosphine/iodine or the Burgess reagent. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC) and proceed with the work-up as soon as the reaction is complete to minimize exposure to harsh conditions. | |
| Presence of Significant Byproducts | Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate back to the starting material or the formation of diol byproducts.[3] | Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Choose a More Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any residual water. |
| Formation of Enamides: Elimination of water from the α-acylamino ketone can sometimes lead to the formation of a competing enamide side product.[3] | Modify Reaction Conditions: Altering the reaction temperature or the choice of dehydrating agent may disfavor the enamide formation pathway. This often requires systematic optimization. | |
| Polymerization/Tar Formation: The starting materials or intermediates can be highly reactive and may polymerize under strong acid catalysis.[3] | Lower the Reaction Temperature: This can help to control the reaction rate and minimize polymerization. Use a Lower Concentration of Acid: While a catalytic amount of acid is necessary, an excess can promote undesirable side reactions. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired Ethyl 2-methyloxazole-4-carboxylate may have a similar polarity to unreacted starting material or certain byproducts, making chromatographic separation challenging. | Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different stationary phases (e.g., silica gel with different pore sizes). Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocol: General Robinson-Gabriel Synthesis
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of Ethyl 2-methyloxazole-4-carboxylate.
-
To a flask containing ethyl 2-(acetylamino)-3-oxobutanoate, add a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or phosphoryl chloride) portion-wise with stirring, while maintaining the temperature between 0-10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram: Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel Synthesis.
Stage 2: Bromination of Ethyl 2-methyloxazole-4-carboxylate
The bromination of the synthesized Ethyl 2-methyloxazole-4-carboxylate at the C-5 position is commonly achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).
Troubleshooting Guide: Bromination with NBS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive NBS: N-bromosuccinimide can decompose over time, especially if exposed to light and moisture. | Use Freshly Recrystallized NBS: Recrystallize commercial NBS from water to ensure its purity and reactivity. |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. | Select an Appropriate Solvent: Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) are commonly used for NBS brominations. Ensure the solvent is anhydrous. | |
| Radical Initiator Issues (if applicable): For some substrates, a radical initiator like AIBN or benzoyl peroxide might be needed, and its decomposition could be the issue. | Check Initiator Quality and Addition: Use a fresh batch of the radical initiator and ensure it is added at the appropriate temperature for its decomposition. | |
| Formation of Multiple Products | Lack of Regioselectivity: Bromination may occur at other positions on the oxazole ring or on the ethyl ester group. The C-5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. | Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to improve regioselectivity. Slow Addition of NBS: Add the NBS solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent and minimize side reactions. |
| Over-bromination (Formation of Dibromo-product): The desired mono-brominated product can undergo a second bromination, leading to the formation of a dibromo-oxazole byproduct. | Use Stoichiometric Amounts of NBS: Carefully control the stoichiometry and use no more than one equivalent of NBS. Monitor the Reaction Closely: Follow the reaction progress by TLC and stop the reaction as soon as the starting material is consumed. | |
| Difficulty in Product Purification | Separation of Brominated Isomers: If regioisomers are formed, their similar polarities can make separation by column chromatography difficult. | Optimize Chromatography: Use a long column and a shallow solvent gradient to improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation. |
| Removal of Succinimide: The succinimide byproduct can sometimes be challenging to remove completely. | Aqueous Wash: Wash the organic layer with an aqueous solution of sodium thiosulfate and then with water to remove succinimide and any unreacted NBS. |
Experimental Protocol: General Bromination with NBS
Disclaimer: This is a generalized protocol and may require optimization for the specific bromination of Ethyl 2-methyloxazole-4-carboxylate.
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Dissolve Ethyl 2-methyloxazole-4-carboxylate in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a flask protected from light.
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Cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution. If required, add a catalytic amount of a radical initiator (e.g., AIBN).
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
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Once the reaction is complete, filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Diagram: Key Factors in Regioselective Bromination
Caption: Factors influencing the regioselective bromination.
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel synthesis is not working. What are the most critical parameters to check first?
A1: The two most critical parameters are the purity and dryness of your starting material (ethyl 2-(acetylamino)-3-oxobutanoate) and the effectiveness of your dehydrating agent. Ensure your starting material is free from impurities and that all your reagents and glassware are scrupulously dry. If the reaction still fails, consider switching to a different dehydrating agent.
Q2: I am observing two spots on TLC after bromination that are very close together. What could they be?
A2: This is likely due to the formation of regioisomers of the mono-brominated product or a mixture of the desired product and the starting material if the reaction has not gone to completion. The close proximity on the TLC plate suggests similar polarities, which can make purification challenging. Careful optimization of your chromatographic separation is necessary. It is also possible, though less likely if you control the stoichiometry, that one spot is the desired mono-bromo product and the other is a di-bromo byproduct.
Q3: Can I use bromine (Br₂) instead of NBS for the bromination step?
A3: While Br₂ is a brominating agent, NBS is generally preferred for the selective bromination of electron-rich heterocyclic systems like oxazoles. Br₂ is a harsher reagent and can lead to more side products, including over-bromination and potential cleavage of the oxazole ring. NBS provides a low, steady concentration of bromine, which often leads to cleaner reactions and higher yields of the desired mono-brominated product.
Q4: How can I confirm the regiochemistry of the bromination?
A4: The most definitive way to confirm the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity and spatial relationships between the protons and carbons in the molecule, allowing for unambiguous assignment of the bromine to the C-5 position. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, would also provide definitive structural proof.
References
Technical Support Center: Analysis of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" Reactions by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying byproducts in the synthesis of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of the synthesis of "this compound" and is presented in a question-and-answer format.
Q1: My LC-MS analysis shows multiple peaks besides my main product. How can I identify these as byproducts or impurities?
A1: The presence of multiple peaks is a common observation. These can originate from unreacted starting materials, intermediates, byproducts from side reactions, or impurities in your reagents. A systematic approach is necessary for identification:
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Verify Starting Materials: Inject a sample of your starting material, "ethyl 5-amino-2-methyloxazole-4-carboxylate," to confirm its retention time and mass-to-charge ratio (m/z).
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Consider Reaction Intermediates: The synthesis proceeds through a diazonium salt intermediate. While typically unstable, under certain conditions, it or its derivatives could be present.
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Analyze Isotopic Patterns: Due to the presence of a bromine atom, your target compound and any bromine-containing byproducts will exhibit a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M+ and M+2).[1]
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Predict Potential Byproducts: Based on the reaction a key potential byproduct is the debrominated product, "Ethyl 2-methyloxazole-4-carboxylate". Other possibilities include products from reactions with the solvent or hydrolysis if water is present.
Q2: I am observing a peak with a mass corresponding to the loss of the bromine atom. What could this be?
A2: A peak corresponding to the mass of "Ethyl 2-methyloxazole-4-carboxylate" (without bromine) is a likely byproduct. This can occur due to incomplete bromination or a side reaction where the diazonium intermediate is reduced. To confirm, you would expect to see a single major peak for the molecular ion in the mass spectrum, without the characteristic M+2 peak of a brominated compound.
Q3: My retention times are shifting between runs. What could be the cause?
A3: Retention time shifts can be caused by several factors:
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Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation of your solvents.
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Column Temperature: Fluctuations in the column oven temperature will affect retention times. Ensure the oven is maintaining a stable temperature.
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Column Equilibration: Insufficient column equilibration time between runs can cause shifts. It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before each injection.
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Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention times. A proper column wash protocol should be implemented.
Q4: I am seeing broad or tailing peaks for my compound of interest. How can I improve the peak shape?
A4: Poor peak shape can be due to several issues:
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Column Overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte, leading to poor peak shape. For carboxylic esters, a slightly acidic mobile phase is often beneficial.
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Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes. If other troubleshooting steps fail, it may be time to replace the column.
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Secondary Interactions: Your analyte may be interacting with active sites on the stationary phase. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can sometimes mitigate this.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for "this compound"?
A: A documented method involves the diazotization of "ethyl 5-amino-2-methyloxazole-4-carboxylate" followed by a Sandmeyer-type reaction. Specifically, "ethyl 5-amino-2-methyloxazole-4-carboxylate" is reacted with tert-butyl nitrite and copper(II) bromide in acetonitrile.[2]
Q: What are the expected m/z values for the main product and key potential byproducts?
A: The following table summarizes the expected monoisotopic masses and the characteristic isotopic peaks for the molecular ion ([M+H]+) in the mass spectrum.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) | Key Isotopic Features |
| This compound | C8H10BrNO3 | 246.9895 | 247.9973, 249.9953 | M+ and M+2 peaks of nearly equal intensity |
| Ethyl 5-amino-2-methyloxazole-4-carboxylate | C8H12N2O3 | 184.0848 | 185.0926 | Single M+ peak |
| Ethyl 2-methyloxazole-4-carboxylate | C8H11NO3 | 169.0739 | 170.0817 | Single M+ peak |
Q: What are the typical fragmentation patterns for "this compound" in MS/MS analysis?
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a documented synthesis.[2]
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Preparation: In a suitable reaction vessel, dissolve ethyl 5-amino-2-methyloxazole-4-carboxylate (1.0 eq) in acetonitrile.
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Reaction Mixture: Cool the solution to 0°C and add tert-butyl nitrite (2.0 eq) and copper(II) bromide (1.5 eq).
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Reaction Execution: Stir the mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: LC-MS Analysis
This is a general protocol and may require optimization for your specific instrumentation.
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LC System: A standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from 5% to 95% B over several minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 1-5 µL.
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MS System: An electrospray ionization (ESI) mass spectrometer.
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Ionization Mode: Positive ion mode.
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Scan Range: m/z 100-500.
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Data Acquisition: Full scan mode for initial analysis, with subsequent targeted MS/MS for fragmentation analysis.
Visualizations
Caption: Synthesis of this compound.
Caption: LC-MS Troubleshooting Workflow for Unknown Peaks.
References
Troubleshooting low conversion rates in cross-coupling of electron-deficient heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in challenging cross-coupling reactions involving electron-deficient heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-deficient heterocycles, such as pyridines, pyrimidines, and imidazoles, so challenging?
A1: Electron-deficient heterocycles present unique challenges in cross-coupling reactions primarily due to two factors:
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Poor Reactivity of the Heterocycle: The electron-withdrawing nature of the heteroatoms deactivates the C-X (X = halide) bond, making the crucial oxidative addition step in the catalytic cycle more difficult. This is particularly true for more common and cost-effective aryl chlorides.[1][2]
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Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atoms within the heterocyclic ring can coordinate to the metal center of the catalyst (e.g., palladium), leading to the formation of inactive catalyst species and hindering the catalytic cycle.[2]
Q2: I'm observing no or very low conversion in my reaction. What are the first things I should check?
A2: When faced with low to no product formation, a systematic check of the following is recommended:
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Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded.[3] Consider using a fresh batch or testing them on a reliable, well-established reaction.
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Reagent Quality: The purity and stability of your boronic acid/ester and aryl halide are critical. Boronic acids, for example, can degrade via protodeboronation.[4]
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Solvent and Atmosphere: Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[1]
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Base Quality and Choice: The base should be anhydrous and of high purity. The choice of base is also critical and can significantly impact the reaction outcome.[2][5]
Q3: What are common side products, and how can I minimize them?
A3: Common side reactions include:
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Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by a proton source. This can be minimized by using anhydrous conditions and carefully selecting the base. Using more stable boronic esters (e.g., pinacol esters) can also help.[1][4]
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Homocoupling: The self-coupling of the boronic acid. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is the most effective way to reduce homocoupling.[2][4]
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Hydrodehalogenation: The replacement of the halide on the heterocycle with a hydrogen atom. This can occur when the desired reductive elimination is slow. Optimizing the ligand and base can help favor the desired cross-coupling pathway.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield in the Suzuki-Miyaura coupling of an electron-deficient chloro-heterocycle (e.g., chloropyridine, chloropyrimidine).
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation: The C-Cl bond of electron-deficient heterocycles is strong, making oxidative addition the rate-limiting step.
-
Ligand Choice: Standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote oxidative addition and stabilize the palladium center.[2]
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Catalyst Loading: If using a highly active ligand still results in low conversion, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
-
-
Boron Reagent and Base:
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Stability: If protodeboronation is suspected (check for the corresponding dehalogenated starting material), switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (BPin), or a trifluoroborate salt.
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Base Selection: The base is crucial for activating the boronic acid for transmetalation. For challenging couplings, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures to proceed efficiently. If running at a lower temperature, increase it to the 80-120 °C range.[1]
-
Solvent: The solvent must be able to dissolve all components and remain stable at the required temperature. Anhydrous, high-boiling point solvents like dioxane, toluene, or DMF are common choices.[7] The presence of a small amount of water can sometimes be beneficial, but this should be carefully optimized.[8]
-
Buchwald-Hartwig Amination
Problem: Low yield in the Buchwald-Hartwig amination of an electron-deficient halo-heterocycle (e.g., chloropyrimidine).
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of ligand is highly dependent on the nature of the amine coupling partner.
-
Ligand Choice: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice. For N-heterocyclic compounds, ligands like DavePhos or tBuXPhos may be necessary.[9] Xantphos is also a versatile ligand for the amination of some halopyridines.[10]
-
Palladium Source: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]
-
-
Base Selection: Strong, non-nucleophilic bases are typically required.
-
Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly used.[9]
-
Base Compatibility: Be aware of the functional group tolerance of your substrate. Strong bases like NaOtBu are incompatible with esters and nitro groups.[9] In such cases, weaker bases like K₂CO₃ or Cs₂CO₃ might be used, although this may require higher temperatures and longer reaction times.[5][11]
-
-
Minimizing Side Reactions:
-
Hydrodehalogenation: This side reaction can be prevalent if the final reductive elimination step is slow. Using bulkier ligands can sterically encourage the desired C-N bond formation. Running the reaction under strictly anhydrous conditions is also critical.[6]
-
C-H Activation/Arylation
Problem: Low efficiency in the direct C-H arylation of an electron-deficient heterocycle (e.g., imidazole).
Detailed Troubleshooting Steps:
-
Catalyst System: Both Nickel and Palladium catalysts can be effective for C-H arylation of imidazoles.
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Solvent and Base: These are often the keys to success for C-H activation of imidazoles.
-
Arylating Agent:
Data Presentation: Ligand and Base Screening
The following tables provide a summary of quantitative data for catalyst, ligand, and base screening in the cross-coupling of representative electron-deficient heterocycles.
Table 1: Ligand and Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and effective catalyst for this substrate. | [4] |
| Pd₂(dba)₃ | - | <5 | Ineffective without an appropriate ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, showing improvement over Pd₂(dba)₃ alone. | [4] |
Table 2: Base Screening for Buchwald-Hartwig Amination of a Heteroaryl Halide
| Base | Advantages | Disadvantages | Source |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters). | [9] |
| LHMDS | Allows for the use of substrates with protic functional groups. | The solid base is air-sensitive. | [9] |
| K₃PO₄ | Good functional group tolerance. | Generally requires higher temperatures. | [11] |
| Cs₂CO₃ | Good solubility in common organic solvents. | Can be less reactive, requiring longer reaction times or higher temperatures. | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloro-Heterocycle
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the chloro-heterocycle (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%) and the degassed solvent (e.g., dioxane, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Chloro-Heterocycle
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloro-heterocycle (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the required time (e.g., 12-24 hours).[3][15]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Ni-Catalyzed C-H Arylation of Imidazole
This protocol is adapted from established methods for the C-H arylation of imidazoles.[10][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the imidazole substrate (1.0 equiv), the arylating agent (e.g., an aryl carbamate, 1.2 equiv), Ni(OTf)₂ (5 mol%), the ligand (e.g., dcype, 7.5 mol%), and K₃PO₄ (2.0 equiv) to a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed t-amyl alcohol.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter off the inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base selection on Suzuki coupling with brominated oxazoles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with brominated oxazoles.
Troubleshooting Guide
Encountering challenges in your Suzuki coupling reactions with brominated oxazoles is a common part of the experimental process. This guide addresses specific issues you might face and offers structured solutions.
Issue 1: Low or No Product Yield
A low yield of the desired coupled product is one of the most frequent problems. Several factors can contribute to this issue.
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Potential Cause: Ineffective activation of the boronic acid.
-
Troubleshooting Steps:
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Base Selection: The choice of base is critical for the activation of the boronic acid.[1][2] Inorganic bases are generally more effective than organic bases like triethylamine (TEA) in aqueous conditions.[3][4] Consider screening a variety of bases. Stronger, non-nucleophilic bases are often preferred.[4]
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Base Strength & Solubility: The basicity and solubility of the base can significantly impact the reaction rate and yield.[4] For instance, while stronger bases can be effective, excessively high basicity might lead to side reactions.[4] Ensure the chosen base is soluble in the reaction medium.
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Water Content: For anhydrous couplings using bases like K₃PO₄, the presence of a small amount of water can be beneficial and improve reproducibility.[5]
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-
Potential Cause: Catalyst deactivation or insufficient catalyst activity.
-
Troubleshooting Steps:
-
Catalyst Choice: Not all palladium catalysts are equally effective for all substrates. For electron-rich brominated oxazoles, ligands that accelerate oxidative addition, such as Buchwald ligands, may be beneficial.[5]
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Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[6][7] Degas all solvents and reagents thoroughly.
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Catalyst Loading: While increasing catalyst loading might seem like a solution, it can also lead to an increase in side products. Optimization is key.[8]
-
-
Potential Cause: Poor solubility of reactants.
-
Troubleshooting Steps:
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
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Potential Cause: Homocoupling of the boronic acid.
-
Troubleshooting Steps:
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Oxygen Exclusion: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[11][12] Rigorous degassing of the reaction mixture is crucial.
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Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can favor homocoupling.[7]
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-
Potential Cause: Dehalogenation (protodeboronation or hydrodehalogenation).
-
Troubleshooting Steps:
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Potential Cause: Halogen Dance Rearrangement.
-
Troubleshooting Steps:
-
Substrate Specificity: 5-Bromo-1,3-oxazole derivatives can undergo a base-induced isomerization to the 4-bromo-1,3-oxazole.[14] This "halogen dance" rearrangement is a substrate-specific issue. Careful selection of a non-nucleophilic and sterically hindered base might mitigate this side reaction. Further screening of reaction conditions is recommended if rearrangement is observed.
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Frequently Asked Questions (FAQs)
Q1: Which type of base is generally best for Suzuki coupling with brominated oxazoles?
A1: Inorganic bases are typically superior to organic bases for Suzuki couplings, especially in aqueous solvent mixtures.[3] Commonly used and effective bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often found to be highly effective, particularly for challenging couplings.[4][15]
Q2: How does the strength of the base affect the reaction?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[1][10] A stronger base can accelerate this step and, consequently, the overall reaction rate. However, excessively strong bases like NaOH or KOH can sometimes promote side reactions.[3][4] The optimal base is often a balance between sufficient reactivity and minimal side product formation.
Q3: Can organic bases be used for Suzuki coupling of brominated oxazoles?
A3: While less common, organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) can be used.[4] They are generally less effective than inorganic bases in aqueous conditions but might be advantageous for substrates that are sensitive to strong inorganic bases.[3][4]
Q4: What is the role of water in the reaction mixture?
A4: Water is often a component of the solvent system (e.g., dioxane/water) and can play several roles. It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species. For some anhydrous reactions with bases like K₃PO₄, a small amount of water can be beneficial.[5]
Q5: My reaction is not working even after screening different bases. What else should I try?
A5: If base optimization is unsuccessful, consider other reaction parameters. The choice of palladium catalyst and ligand is critical.[8] Screening different phosphine ligands (e.g., PPh₃, Buchwald ligands) or using a pre-catalyst can have a significant impact.[5] Also, re-evaluate your solvent system for reactant solubility and ensure your reaction is conducted under strictly inert conditions.[6][7]
Data Presentation
Table 1: Comparison of Inorganic Bases on Suzuki Coupling Yield
| Entry | Base | Common Substrates | Typical Yield (%) | Notes |
| 1 | K₃PO₄ | Aryl bromides, nitrogen-containing heterocycles | 90-99 | A strong, non-nucleophilic base, often very effective.[4][9] |
| 2 | Cs₂CO₃ | General aryl halides | 88-95 | Highly effective, but more expensive than other carbonates.[9][15] |
| 3 | K₂CO₃ | General aryl halides | 85-92 | A widely used and cost-effective base.[9] |
| 4 | Na₂CO₃ | Aryl bromides | 70-98 | Found to be a very effective base in some systems.[3] |
| 5 | KF | Aryl bromides with base-labile groups | Moderate to High | Fluoride ions play a unique role in activating the boronic acid.[2][4] |
| 6 | KOH/NaOH | Aryl bromides | ~70-90 | Strong bases, but their high basicity can sometimes lead to side reactions.[4] |
Table 2: Comparison of Organic Bases on Suzuki Coupling Yield
| Entry | Base | Common Substrates | Typical Yield (%) | Notes |
| 1 | Triethylamine (TEA) | Aryl bromides | Moderate | Often less effective than inorganic bases in aqueous conditions.[3][4] |
| 2 | Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for sensitive functional groups.[4] |
| 3 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | General | Lower Yields | Generally provides lower yields compared to inorganic bases.[15] |
Experimental Protocols
General Experimental Protocol for Base Screening in Suzuki Coupling of a Brominated Oxazole
This protocol provides a general framework for screening different bases to optimize the Suzuki coupling of a brominated oxazole with an arylboronic acid.
Materials:
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Brominated oxazole (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
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Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry reaction vessel, add the brominated oxazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and the selected base (2.0-3.0 mmol).
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Seal the vessel and evacuate and backfill with an inert gas three times.
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Add the degassed solvent (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[6]
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions Involving Ethyl 5-bromo-2-methyloxazole-4-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for catalyst poisoning and related issues encountered during cross-coupling reactions with Ethyl 5-bromo-2-methyloxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is failing or giving very low yields. What is the most likely cause?
A1: The most common issue is catalyst deactivation or poisoning. Palladium catalysts, which are frequently used for these reactions, are sensitive to various substances. The nitrogen atom in the oxazole ring of your substrate can coordinate with the palladium center, leading to the formation of stable, inactive catalytic species.[1][2] Additionally, impurities in your starting materials or solvents, as well as the presence of oxygen, can deactivate the catalyst.[3][4]
Q2: My reaction mixture turns black shortly after adding the palladium catalyst. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition and agglomeration.[5] This reduces the active surface area of the catalyst, leading to a significant drop in or complete loss of catalytic activity. This can be triggered by exposure to oxygen, high reaction temperatures, or the presence of certain impurities.[1][5]
Q3: Can the quality of my this compound affect the reaction?
A3: Absolutely. Impurities from the synthesis or degradation of your starting material can act as potent catalyst poisons. Common culprits include residual starting materials, byproducts containing sulfur or other un-protected nitrogen heterocycles, and even trace metals from previous synthetic steps.[3][6] It is crucial to use highly pure starting materials for consistent and successful cross-coupling reactions.
Q4: Are there specific functional groups that are known to poison palladium catalysts?
A4: Yes, several functional groups can inhibit or poison palladium catalysts. These include, but are not limited to, unprotected nitrogen-rich heterocyles (like pyridines, indazoles, and benzimidazoles), primary amines, and sulfur-containing compounds (e.g., thiols, thioethers).[5][7][8] The carboxylate group can also act as a poison by coordinating to the palladium center.[9] While your molecule has an ester, hydrolysis to the carboxylic acid under basic reaction conditions could present a problem.[10]
Q5: How can I prevent catalyst deactivation when working with this compound?
A5: To minimize catalyst deactivation, it is essential to work under strictly inert conditions (e.g., using a glovebox or Schlenk line) with thoroughly degassed solvents and reagents.[1] The choice of ligand is also critical; bulky, electron-rich phosphine ligands (such as Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can help stabilize the active palladium species and prevent coordination of the oxazole nitrogen.[5][9] Using a fresh, high-quality catalyst and ensuring the purity of all reaction components are also key preventative measures.[10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems in a question-and-answer format.
Problem 1: Low to No Product Conversion
Question: I have set up my Suzuki-Miyaura coupling reaction with this compound, but I am observing little to no formation of the desired product. What steps should I take to troubleshoot this?
Answer: A low or non-existent conversion can be attributed to several factors, primarily related to the catalyst's health and the reaction environment. Follow these steps to diagnose the issue:
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Verify the Integrity of the Catalytic System:
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Catalyst Activity: Ensure your palladium catalyst is active. Catalysts can degrade over time, especially if not stored properly. It is recommended to use a fresh batch of catalyst or a reliable pre-catalyst.
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Ligand Selection: The choice of ligand is crucial. For nitrogen-containing heterocycles like oxazoles, standard ligands may not be sufficient to prevent catalyst inhibition. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands that can stabilize the palladium center and promote the catalytic cycle.[5][9]
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-
Assess the Reaction Environment:
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Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed prior to use.
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Solvent Purity: Solvents can contain impurities that poison the catalyst. Use anhydrous, high-purity solvents. For instance, ethers like THF can contain peroxides that are detrimental.
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-
Examine the Reagents:
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Substrate Purity: Verify the purity of your this compound and the coupling partner (e.g., boronic acid). Impurities can act as potent catalyst poisons.
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Base Quality: The base is a critical component. Ensure it is of high purity, dry, and finely powdered for solid bases. The choice of base can also influence the reaction outcome; a screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary.
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Problem 2: Observation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also observing a significant amount of byproducts such as homocoupling of the boronic acid and de-bromination of my starting material. How can I minimize these side reactions?
Answer: The formation of byproducts often points to suboptimal reaction conditions or catalyst instability.
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[5]
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Solution: Improve the degassing procedure for your solvents and ensure a strictly inert atmosphere is maintained throughout the reaction.
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De-bromination of this compound: The replacement of the bromine atom with hydrogen can occur under certain conditions.
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Solution: This can be influenced by the choice of base and the reaction temperature. Consider using a milder base or lowering the reaction temperature.
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Data Presentation
Table 1: Common Catalyst Poisons in Palladium-Catalyzed Cross-Coupling Reactions and Mitigation Strategies
| Potential Poison | Source | Mitigation Strategy |
| Oxygen | Air leakage into the reaction vessel | - Rigorously degas all solvents and reagents.- Maintain a positive pressure of an inert gas (Argon or Nitrogen).[1] |
| Nitrogen Heterocycles | Substrate (oxazole ring), impurities | - Use bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) to shield the palladium center.[2][5][9]- In some cases, protecting the heteroatom can be effective. |
| Sulfur Compounds | Impurities in reagents or solvents | - Use high-purity starting materials and solvents.- Pre-treat reagents with a scavenger if sulfur contamination is suspected.[3] |
| Water | Incomplete drying of reagents or solvents | - Use anhydrous solvents and dry reagents thoroughly.- Note: Some protocols for Suzuki coupling specify the use of water as a co-solvent. In such cases, the effect of water should be carefully evaluated. |
| Carboxylic Acids | Hydrolysis of the ester group on the substrate | - Use non-aqueous conditions if possible.- Choose a base that is less likely to promote ester hydrolysis.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for your specific substrates.
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Reagent Preparation:
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In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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-
Inert Atmosphere:
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Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
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-
Catalyst and Ligand Addition:
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Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
-
Solvent Addition:
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Add the degassed solvent or solvent mixture (e.g., dioxane/water, toluene) via syringe.
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-
Reaction:
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Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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-
Work-up and Purification:
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Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
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Protocol 2: Testing for Catalyst Poisoning from an Impurity
This protocol can help determine if an impurity in your starting material is poisoning the catalyst.
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Baseline Reaction:
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Run the cross-coupling reaction using your standard procedure and the potentially impure batch of this compound. Record the yield and reaction profile.
-
-
High-Purity Reaction:
-
Purify a small sample of your this compound (e.g., by recrystallization or column chromatography).
-
Repeat the cross-coupling reaction under identical conditions using the purified substrate.
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-
"Spiking" Experiment:
-
Run the reaction with the purified substrate, but add a small, known amount of the suspected impurity (if it has been identified).
-
-
Analysis:
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Compare the results of the three reactions. A significantly higher yield in the high-purity reaction suggests that an impurity was poisoning the catalyst. A decreased yield in the "spiking" experiment would confirm the inhibitory effect of the added substance.
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Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: Potential deactivation pathways for a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing reaction temperature for selective coupling at the 5-position of the oxazole ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective C-H coupling at the 5-position of the oxazole ring. Our aim is to help you overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide: Managing Reaction Temperature
Controlling the reaction temperature is critical for achieving high yield and selectivity in the C-5 arylation of oxazoles. Below are common issues related to temperature management and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Temperature too low: The activation energy for the C-H activation step may not be reached. | 1. Gradually increase the reaction temperature in 5-10 °C increments.2. Monitor the reaction progress by TLC or LC-MS at each temperature point.3. Ensure the chosen solvent is appropriate for the higher temperature. |
| Temperature too high: The catalyst may be decomposing, or side reactions may be occurring. | 1. Decrease the reaction temperature in 5-10 °C increments.2. Consider a catalyst system known for higher thermal stability.3. Check for the presence of degradation products. | |
| Poor Regioselectivity (Mixture of C-5 and C-2 isomers) | Suboptimal temperature for the desired pathway: The temperature may be favoring the kinetic or thermodynamic product that is not the desired C-5 isomer. The C-5 arylation is suggested to proceed via a concerted metalation-deprotonation (CMD) pathway, which can be temperature-sensitive.[1] | 1. Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance for C-5 selectivity.2. In conjunction with temperature screening, consider the solvent polarity, as polar solvents favor C-5 arylation.[1][2][3] |
| Formation of Byproducts | Side reactions at elevated temperatures: High temperatures can promote undesired side reactions, such as homocoupling of the aryl halide or decomposition of starting materials. | 1. Lower the reaction temperature to the minimum required for efficient conversion.2. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. |
| Inconsistent Results | Poor temperature control: Fluctuations in the reaction temperature can lead to variable yields and selectivities. | 1. Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture.2. Ensure uniform heating and stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for selective C-5 arylation of oxazole?
A1: The optimal temperature can vary depending on the specific substrates, catalyst system, and solvent used. However, temperatures in the range of 120 °C to 140 °C are commonly reported for palladium-catalyzed C-5 direct arylation.[4] It is crucial to optimize the temperature for your specific reaction conditions.
Q2: How does temperature influence the regioselectivity between the C-2 and C-5 positions?
A2: Temperature is a key parameter in controlling regioselectivity. While solvent and ligand choice are primary drivers, temperature can fine-tune the selectivity.[1][2][3] Generally, C-5 arylation is favored in polar solvents.[1][2][3] The reaction mechanism for C-5 arylation is often a concerted metalation-deprotonation (CMD) pathway, and the energy barrier for this process relative to C-2 functionalization can be temperature-dependent.[1]
Q3: Can microwave irradiation be used to control the reaction temperature?
A3: Yes, microwave-assisted synthesis can be an effective method for precise and rapid heating, which can lead to shorter reaction times and potentially improved yields and selectivities.[5] The controlled heating provided by a microwave reactor can be advantageous in managing the reaction temperature.
Q4: What are the signs of catalyst decomposition due to excessive heat?
A4: A common sign of palladium catalyst decomposition is the formation of palladium black (a fine, black precipitate). This indicates that the active catalytic species is no longer in solution and the reaction will likely stop or slow down significantly.
Q5: Besides temperature, what other factors are critical for C-5 selectivity?
A5: Several factors are crucial for achieving high C-5 selectivity:
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Solvent: Polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) generally favor C-5 arylation.[1][6]
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Ligand: Specific phosphine ligands can be used to direct the arylation to the C-5 position.[1][2][3]
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Base: Weaker bases are often preferred for C-5 selectivity, while strong bases can favor C-2 arylation.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed C-5 Arylation of Oxazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Oxazole substrate
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Aryl halide (bromide, chloride, or triflate)
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Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
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Phosphine ligand (if required)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous polar aprotic solvent (e.g., DMA, DMF)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry reaction vessel, add the oxazole substrate, aryl halide, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Data Presentation
Summary of Reaction Conditions for C-5 Arylation
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | C-5:C-2 Ratio | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 85 | >100:1 | [1] |
| Pd(OAc)₂ | P(2-furyl)₃ | K₂CO₃ | DMA | 120 | 82 | >100:1 | [1] |
| Pd(OAc)₂ | None | PhCOOH/K₂CO₃ | Anisole | 140 | 61 | - | [4] |
| Pd(OAc)₂ | None | KOAc | - | - | Moderate to high | Selective C-5 | [7] |
Visualizations
Troubleshooting Workflow for Temperature Management
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Impact of solvent choice on the reactivity of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving Ethyl 5-bromo-2-methyloxazole-4-carboxylate. The following sections offer insights into the impact of solvent choice on common cross-coupling reactions, detailed experimental protocols, and solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate are often linked to several factors. Common pitfalls include catalyst inactivity, incorrect base or solvent selection, and the presence of oxygen. The base and solvent system is particularly critical for the transmetalation step. A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water) can be employed, and screening may be necessary to find the optimal combination for your specific coupling partners.[1] Ensure your palladium catalyst is active and that the reaction is conducted under a strictly inert atmosphere to prevent catalyst degradation and homocoupling of the boronic acid.[1]
Q2: I am observing significant byproduct formation, such as homocoupling of my boronic acid or protodebromination of the starting material. How can I minimize these side reactions?
A2: Homocoupling is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[1] Thoroughly degassing your solvents and reaction vessel is a critical first step. Protodebromination (replacement of the bromine with a hydrogen atom) can also be a competing pathway.[1] Optimizing reaction conditions, such as lowering the temperature or reducing the reaction time, can help minimize this. Additionally, the choice of palladium catalyst and ligand can influence the prevalence of these side reactions.[1]
Q3: Should I use the carboxylic acid form (5-bromo-2-methyloxazole-4-carboxylic acid) directly in cross-coupling reactions, or is the ethyl ester preferred?
A3: While the carboxylic acid can be used, it is often advantageous to use the ethyl ester form, this compound. The ester improves the solubility of the starting material in common organic solvents and helps to prevent potential side reactions that can occur with the free carboxylic acid functionality under basic reaction conditions.[2] The ester can be easily hydrolyzed post-coupling using standard procedures (e.g., LiOH in THF/water) if the carboxylic acid is the desired final product.[2]
Q4: For a Heck coupling reaction with this compound, what are the key parameters to consider for optimization?
A4: Key parameters for a successful Heck coupling include the choice of palladium catalyst, ligand, base, and solvent. For electron-deficient heterocycles like this oxazole derivative, the selection of an appropriate base (e.g., Et₃N) and a suitable solvent is crucial. Polar aprotic solvents like DMF are commonly used.[2] Temperature and reaction time are also important variables to optimize to ensure complete conversion while minimizing thermal degradation of starting materials or products.
Q5: What are some general considerations for solvent selection in palladium-catalyzed cross-coupling reactions with this substrate?
A5: The solvent plays a critical role in solubilizing the reactants, catalyst, and base, and it can influence the reaction mechanism and overall efficiency. For Suzuki-Miyaura reactions, biphasic solvent systems, such as toluene/water or dioxane/water, are often effective as they can dissolve both the organic-soluble substrates and the water-soluble inorganic bases.[2] For other reactions like Heck or Sonogashira couplings, anhydrous polar aprotic solvents like DMF or THF are common choices.[2] It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure rigorous exclusion of oxygen and moisture through proper Schlenk line or glovebox techniques. |
| Suboptimal Solvent System | Screen a variety of solvents. For this substrate, Toluene/H₂O, Dioxane, and DME/H₂O have been shown to be effective.[2] The optimal solvent may depend on the specific boronic acid used. Ensure all reaction components are soluble at the reaction temperature. |
| Incorrect Base | The choice of base is critical. K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[2] The strength and solubility of the base can significantly impact the reaction rate. |
| Low Reaction Temperature | Suzuki-Miyaura couplings with brominated heterocycles often require elevated temperatures (90-120 °C) to proceed at a reasonable rate.[2] |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use a fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
Issue 2: Incomplete Reaction in Heck Coupling
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature or Time | Heck reactions often require high temperatures (e.g., 100 °C or higher) and extended reaction times (e.g., 24 hours).[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Inappropriate Base | An organic base like triethylamine (Et₃N) is commonly used. Ensure the base is pure and added in the correct stoichiometry. |
| Catalyst Decomposition | Palladium black precipitation can indicate catalyst decomposition. The choice of ligand can help stabilize the catalyst. Consider using more robust phosphine ligands. |
| Alkene Polymerization | For some activated alkenes, polymerization can be a competing side reaction. Lowering the reaction temperature or using a different catalyst system may help. |
Quantitative Data Summary
The following table summarizes the impact of solvent choice on the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note that the yields are reported as ranges based on typical results for similar substrates.[2]
| Arylboronic Acid | Solvent | Catalyst (mol%) | Ligand (mol%) | Base | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Toluene/H₂O | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Dioxane | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 110 | 16 | 80-90 |
| 3-Pyridinylboronic acid | DME/H₂O | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 90 | 24 | 75-85 |
| 2-Thiopheneboronic acid | DMF | PdCl₂(dppf) (3) | - | Na₂CO₃ | 120 | 8 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base, followed by this compound and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision-making flowchart for troubleshooting low-yielding cross-coupling reactions.
References
Strategies to minimize homocoupling of boronic acids in reactions with "Ethyl 5-bromo-2-methyloxazole-4-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize boronic acid homocoupling in Suzuki-Miyaura reactions with "Ethyl 5-bromo-2-methyloxazole-4-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki-Miyaura reaction?
A1: The two main culprits for homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3][4] Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during their in-situ reduction to the active Pd(0) species.[2][3][5]
Q2: How can I visually identify if homocoupling is a significant issue in my reaction?
A2: The primary indication of significant homocoupling will be a lower than expected yield of your desired cross-coupled product and the appearance of a biaryl byproduct derived from your boronic acid in your crude reaction mixture upon analysis (e.g., by LC-MS, GC-MS, or NMR).[2]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is often accelerated by strong bases in aqueous media.[1] To prevent this, consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF), or switching to anhydrous reaction conditions.[1] Using more stable boronic acid derivatives, such as pinacol esters (BPin), can also mitigate this issue.[6]
Q4: When should I consider using a boronic ester instead of a boronic acid?
A4: Boronic acids can be susceptible to decomposition via protodeboronation or homocoupling.[6] If you are observing these side reactions, converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, is a recommended strategy as they are more resistant to these decomposition pathways.[6]
Troubleshooting Guide
Issue: Significant formation of homocoupled biaryl byproduct is observed.
This guide provides a systematic approach to troubleshoot and minimize the homocoupling of boronic acids.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Data on Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl boronic acids.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.[7]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 0.5–2 mol%)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[1][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[1]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][6]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for Slow Addition of Boronic Acid
To further minimize homocoupling, especially with reactive boronic acids, a slow addition protocol is recommended.
-
Follow steps 1-4 of the general protocol, but withhold the boronic acid.
-
In a separate flask, dissolve the boronic acid in a small amount of the degassed solvent.
-
Heat the main reaction mixture to the desired temperature.
-
Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over a period of 30-60 minutes.[2][5] This keeps the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.[2]
-
Proceed with steps 6-8 of the general protocol.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Improving the solubility of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" for chemical reactions.
Troubleshooting Guide
Researchers may encounter challenges in dissolving this compound for their synthetic needs. This guide addresses common issues with practical solutions.
Issue 1: Compound Does Not Dissolve at Room Temperature
| Potential Cause | Suggested Solution |
| Insufficient Solvent Polarity | The polarity of the solvent may not be suitable for the solute. Based on its structure (an ester with a halogenated heterocyclic ring), the compound is expected to have moderate polarity. |
| Action: Attempt to dissolve the compound in a range of solvents with varying polarities. See the Solvent Screening Protocol below. | |
| Low Solubility at Ambient Temperature | Many organic compounds exhibit limited solubility at room temperature. |
| Action: Gently warm the mixture while stirring. An increase in temperature often enhances solubility.[1] Be cautious not to exceed the boiling point of the solvent or decompose the compound. | |
| Insufficient Solvent Volume | The amount of solvent may be inadequate to dissolve the quantity of the compound. |
| Action: Gradually add more solvent in small increments until the solid dissolves completely. | |
| Slow Dissolution Rate | The dissolution process may be slow, even in a suitable solvent. |
| Action: Use sonication to increase the rate of dissolution. An ultrasonic bath can help break down solid agglomerates and enhance solvent-solute interactions.[2] |
Issue 2: Compound Precipitates During Reaction
| Potential Cause | Suggested Solution |
| Change in Temperature | If the reaction is cooled or runs at a lower temperature than the initial dissolution temperature, the compound's solubility may decrease, leading to precipitation. |
| Action: Maintain the reaction temperature at a level where the compound remains soluble. If cooling is necessary, consider using a co-solvent system to maintain solubility at lower temperatures. | |
| Reaction Mixture Composition Change | The addition of reagents or the formation of products can alter the overall polarity of the reaction mixture, causing the starting material to precipitate. |
| Action: Consider a co-solvent that is miscible with the reaction mixture and in which the compound is highly soluble. Polar aprotic solvents like DMF or DMSO are often effective in this regard.[3] | |
| Supersaturation | A solution may be supersaturated, and any disturbance can trigger precipitation. |
| Action: Add a small amount of additional solvent to bring the concentration below the saturation point at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: A good starting point is to screen a range of common organic solvents with varying polarities. Based on the structure of an ethyl ester of a substituted oxazole, the following solvents are recommended for initial trials.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 39.6 | A good starting point for many organic compounds. |
| Tetrahydrofuran (THF) | 7.5 | 66 | A versatile polar aprotic solvent.[4] |
| Ethyl Acetate (EtOAc) | 6.0 | 77.1 | As an ester itself, it may be a suitable solvent based on the "like dissolves like" principle. |
| Acetone | 21 | 56 | A polar aprotic solvent. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | A polar aprotic solvent commonly used in organic synthesis. |
| Dimethylformamide (DMF) | 36.7 | 153 | A powerful polar aprotic solvent, often used for dissolving sparingly soluble compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Another strong polar aprotic solvent capable of dissolving a wide range of substances.[3] |
Q2: How can I determine the best solvent for my reaction?
A2: The ideal solvent not only dissolves the starting materials but also is compatible with the reaction conditions (e.g., temperature, reagents). The following workflow can help in selecting a suitable solvent.
Caption: Workflow for solvent selection.
Q3: Can I use a co-solvent system?
A3: Yes, using a co-solvent is a common and effective strategy. If your compound is sparingly soluble in a solvent that is ideal for your reaction chemistry, you can add a small amount of a "stronger" solvent in which the compound is highly soluble (e.g., DMF or DMSO) to the primary reaction solvent. It is crucial to ensure that the co-solvent does not interfere with the reaction chemistry.
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Determination
This protocol outlines a systematic approach to identify a suitable solvent for this compound.
Materials:
-
This compound
-
Selection of test solvents (see table in FAQ A1)
-
Small vials or test tubes
-
Vortex mixer
-
Hot plate with stirring capability
-
Sonicator
Procedure:
-
Preparation: Weigh a small, known amount of the compound (e.g., 10 mg) into separate vials for each solvent to be tested.
-
Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Room Temperature Test: Vigorously stir or vortex the mixture at room temperature for 2-3 minutes. Observe if the solid dissolves.
-
Heating: If the compound is not fully dissolved, gently heat the mixture while stirring. Increase the temperature in increments of 10°C, being careful not to exceed the solvent's boiling point. Note the temperature at which the solid dissolves.
-
Sonication: If heating is not effective or desired, place the vial in an ultrasonic bath for 5-10 minutes to see if this aids dissolution.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent (e.g., 0.5 mL) and repeat steps 3-5.
-
Record Observations: Carefully record the amount of solvent required to dissolve the compound at a given temperature for each solvent tested. This will give you a qualitative or semi-quantitative measure of solubility.
Caption: Experimental workflow for solvent screening.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of Ethyl 5-bromo-2-methyloxazole-4-carboxylate: HPLC vs. Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the chemical purity of pharmaceutical intermediates like "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" is a critical step in the drug discovery and development pipeline. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, renowned for its high resolution and sensitivity.[1] This guide provides an objective comparison of a typical reversed-phase HPLC method for the purity assessment of "this compound" with other viable analytical techniques, supported by detailed experimental protocols and comparative data.
Introduction to Analytical Techniques for Purity Assessment
The choice of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.[2] For "this compound," a heterocyclic ester, several chromatographic techniques are applicable.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][3] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds.[2] The sample is vaporized and separated as it is carried by an inert gas through a column.[2]
-
Thin-Layer Chromatography (TLC): A simpler, cost-effective technique primarily used for qualitative analysis and reaction monitoring.[3]
-
Supercritical Fluid Chromatography (SFC): A hybrid of GC and LC that uses a supercritical fluid as the mobile phase. It is particularly well-suited for the separation of polar compounds and chiral molecules.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of LC with the detection power of mass spectrometry, enabling identification and quantification of impurities.[5]
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC and its alternatives for the purity analysis of "this compound."
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC (Reversed-Phase) | Partitioning between a polar mobile phase and a non-polar stationary phase. | High resolution and sensitivity, suitable for non-volatile compounds, well-established and robust.[1] | Requires solvent disposal, potential for peak tailing with polar compounds. | Routine quality control, purity determination, and impurity profiling. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, sensitive detectors available.[2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[2] | Analysis of residual solvents and volatile impurities. |
| TLC | Adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive. | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[6] | Reaction monitoring and rapid purity screening. |
| SFC | Partitioning using a supercritical fluid mobile phase. | Fast separations, reduced solvent consumption, orthogonal to reversed-phase LC.[4] | Higher initial instrument cost. | Chiral separations and analysis of polar compounds. |
| LC-MS | Separation by LC followed by detection with mass spectrometry. | High specificity and sensitivity, allows for impurity identification.[5] | Higher cost and complexity. | Identification of unknown impurities and degradation products. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This protocol is a typical starting point for the analysis of "this compound" based on methods for similar oxazole derivatives.[7] Method optimization and validation would be required for routine use.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Alternative Technique: Gas Chromatography (for volatile impurities)
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
Workflow Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Chromatographic Techniques.
Conclusion
For the routine purity assessment of "this compound," reversed-phase HPLC is the recommended technique due to its robustness, high resolving power for non-volatile compounds, and suitability for quantitative analysis.[1] However, a comprehensive purity profile may necessitate the use of orthogonal techniques. GC is valuable for detecting and quantifying residual volatile impurities, while LC-MS is indispensable for the identification of unknown impurities, which is a critical aspect of drug development and regulatory compliance. The choice of method will ultimately depend on the specific analytical requirements, including the expected impurity profile, the desired level of sensitivity, and the intended application of the compound.
References
- 1. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. biomedres.us [biomedres.us]
- 6. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a substituted oxazole of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted NMR data alongside experimental data from structurally related analogs to offer a comprehensive analytical benchmark.
The oxazole scaffold is a privileged heterocycle in drug discovery, valued for its diverse biological activities. The targeted introduction of substituents, such as a bromine atom and a methyl group, significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding these NMR characteristics is crucial for reaction monitoring, structural confirmation, and purity assessment.
Predicted and Comparative NMR Data
To facilitate the identification and characterization of this compound, predicted ¹H and ¹³C NMR chemical shifts are provided below. These predictions are based on established substituent effects on the oxazole ring and analysis of the experimental data from analogous compounds. For comparative purposes, experimental data for two structurally related molecules, Ethyl 2-bromo-4-methyloxazole-5-carboxylate (an isomer) and Ethyl 5-methyl-2-phenyloxazole-4-carboxylate, are also presented.
Table 1: ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)
| Compound | -CH₂- (Ethyl) (ppm) | -CH₃ (Ethyl) (ppm) | -CH₃ (Oxazole) (ppm) | Aromatic/Heterocyclic Protons (ppm) |
| This compound (Predicted) | ~4.40 (q) | ~1.40 (t) | ~2.60 (s) | - |
| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | Data not available | Data not available | Data not available | Data not available |
| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | 4.41 (q) | 1.41 (t) | 2.69 (s) | 8.10-8.02 (m, 2H), 7.48-7.42 (m, 3H) |
Table 2: ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)
| Compound | C=O (Ester) (ppm) | C2 (Oxazole) (ppm) | C4 (Oxazole) (ppm) | C5 (Oxazole) (ppm) | -CH₂- (Ethyl) (ppm) | -CH₃ (Ethyl) (ppm) | -CH₃ (Oxazole) (ppm) |
| This compound (Predicted) | ~160 | ~165 | ~130 | ~115 | ~62 | ~14 | ~15 |
| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Predicted values are estimates and may vary from experimental results. "q" denotes a quartet, "t" a triplet, "s" a singlet, and "m" a multiplet.
Experimental Protocols
Standard NMR spectroscopic analysis for small organic molecules like this compound and its analogs involves the following protocol:
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz spectrometer.
-
Employ proton decoupling to simplify the spectrum.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Process the data similarly to the ¹H NMR spectrum.
Chemical Structure and Workflow
The structural assignment of the NMR signals is crucial for confirming the molecular architecture. The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
The logical workflow for the characterization of this and similar molecules is outlined in the following diagram.
Caption: General workflow for the synthesis and characterization of organic molecules.
A Comparative Guide to the Reactivity of Ethyl 5-bromo-2-methyloxazole-4-carboxylate and Other Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Ethyl 5-bromo-2-methyloxazole-4-carboxylate with other commonly used brominated heterocycles in key organic transformations. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most suitable building blocks and reaction conditions for their synthetic endeavors.
Executive Summary
The reactivity of brominated heterocycles in cross-coupling reactions is a critical consideration in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This compound is a versatile building block, and understanding its reactivity profile in comparison to other heteroaryl bromides, such as bromopyridines and bromothiophenes, is essential for efficient synthetic planning. Generally, the reactivity of these compounds is influenced by factors such as the nature of the heteroatom, the position of the bromine atom, and the electronic effects of other substituents on the ring.
This guide will delve into a comparative analysis of these heterocycles in four fundamental reaction classes:
-
Suzuki-Miyaura Coupling: A robust method for the formation of carbon-carbon bonds.
-
Stille Coupling: A versatile cross-coupling reaction with a broad substrate scope.
-
Buchwald-Hartwig Amination: A powerful tool for the synthesis of carbon-nitrogen bonds.
-
Lithiation-Bromine Exchange: A key transformation for the introduction of various functional groups.
Comparative Reactivity Data
The following tables summarize available quantitative data for the reactivity of this compound and other representative brominated heterocycles in various cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles with Phenylboronic Acid
| Entry | Brominated Heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 (estimated)[1] |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90[2] |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield[3] |
| 4 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95[2] |
| 5 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90[2] |
Table 2: Stille Coupling of Brominated Heterocycles with Trimethyl(phenyl)stannane
| Entry | Brominated Heterocycle | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | CuI | DMF | 80 | 6 | Data not available |
| 2 | 4-Bromopyridine | Pd(OAc)₂ / XPhos | CsF | DMSO | 100 | - | Moderate to Good[4] |
| 3 | Bromothiophenes | Pd(OAc)₂ / XPhos | CsF | DME | 80 | - | 90-94[4] |
Table 3: Buchwald-Hartwig Amination of Brominated Heterocyles with Aniline
| Entry | Brominated Heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | Data not available |
| 2 | 2-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | - | Good Yield[5] |
| 3 | 3-Bromothiophene | Pd₂(dba)₃ / P(tBu)₃ | Cs₂CO₃ | Toluene | - | - | Good Yield[6] |
Table 4: Lithiation-Bromine Exchange of Brominated Heterocycles
| Entry | Brominated Heterocycle | Reagent | Solvent | Temp. (°C) | Quenching Agent | Product |
| 1 | This compound | n-BuLi | THF | -78 | DMF | 5-Formyl-2-methyloxazole-4-carboxylate |
| 2 | Polybromoimidazoles | n-BuLi | THF | -78 | Various electrophiles | 2- and 5-substituted imidazoles[2] |
| 3 | Bromoheterocyclics with acidic protons | i-PrMgCl / n-BuLi | THF | 0 to -20 | Various electrophiles | Functionalized heterocycles[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
General Procedure: To a dry reaction flask, add the brominated heterocycle (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[1] The flask is then purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1] Anhydrous solvent (e.g., Toluene) and a solution of the base (e.g., K₃PO₄, 2.0 equiv) in degassed water are added.[1] The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the specified time (e.g., 12 hours).[1] The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Stille Coupling
General Procedure: Under an inert atmosphere, the brominated heterocycle (1.0 equiv), the organostannane reagent (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) iodide (CuI) co-catalyst (10 mol%) are dissolved in an anhydrous, degassed solvent such as DMF. The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for several hours. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous potassium fluoride to remove tin byproducts. The organic layer is then washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the brominated heterocycle (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv). Anhydrous, degassed toluene is added, and the reaction vessel is sealed. The mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[6]
Lithiation-Bromine Exchange
General Procedure: A solution of the brominated heterocycle in an anhydrous solvent such as THF is cooled to -78 °C under an inert atmosphere.[7] A solution of an alkyllithium reagent (e.g., n-butyllithium, 1.1 equiv) is added dropwise, and the mixture is stirred at this temperature for a short period (e.g., 30 minutes). The desired electrophile (e.g., an aldehyde, ketone, or DMF) is then added, and the reaction is stirred for an additional period at low temperature before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
Visualizations
Signaling Pathway Diagram
Caption: A generalized experimental workflow for cross-coupling reactions.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For drug development and medicinal chemistry, this reaction is invaluable for constructing complex molecular architectures. The choice of the palladium catalyst is a critical parameter that dictates the success of the coupling, especially when dealing with electronically demanding substrates such as heteroaryl halides. This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki coupling of Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a substrate of interest in pharmaceutical synthesis. The comparison is supported by experimental data from analogous systems, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflow.
The efficacy of a Suzuki coupling reaction is highly dependent on the palladium catalyst, which can be a simple palladium salt with a ligand, a preformed complex, or a palladacycle.[1] The primary classes of palladium catalysts are based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.[1] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands, have shown excellent performance for challenging substrates, including sterically hindered and electron-deficient heterocycles.[3]
Quantitative Performance Comparison of Palladium Catalysts
| Catalyst System | Ligand Type | Typical Substrate Scope | Typical Reaction Conditions | Reported Yield (%) | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl and heteroaryl bromides/iodides | Base: Na₂CO₃ or K₂CO₃, Solvent: Toluene/EtOH/H₂O or Dioxane/H₂O, Temp: 80-100 °C | 60-95 | [4][5] |
| PdCl₂(dppf) | Bidentate Phosphine | Wide range of aryl and heteroaryl halides | Base: K₂CO₃ or Cs₂CO₃, Solvent: Dioxane or DMF, Temp: 80-110 °C | 70-98 | [6] |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand (Biarylphosphine) | Electron-rich and -poor aryl/heteroaryl chlorides and bromides | Base: K₃PO₄ or Cs₂CO₃, Solvent: Toluene or Dioxane, Temp: RT to 100 °C | 85-99 | [7] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Aryl and heteroaryl chlorides and bromides | Base: K₂CO₃ or K₃PO₄, Solvent: t-AmylOH or Dioxane/H₂O, Temp: RT to 100 °C | 80-99 | [8][9] |
Note: Yields are highly substrate-dependent and the provided ranges are indicative of performance with various heteroaryl bromides. Optimization of reaction conditions is crucial for achieving high yields with a specific substrate like this compound.
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be adapted and optimized for the specific substrates and catalysts being used.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (0.5-5 mol%)
-
Ligand (if required, typically in a 1:1 to 1:2 Pd:ligand ratio for monodentate ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF/Water mixture)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[1]
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask. For air-sensitive catalysts, this should be done in a glovebox.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure coupled product.
Protocol for Screening of Palladium Catalysts
To determine the optimal catalyst for the Suzuki coupling of this compound, a parallel screening of different catalyst systems is recommended.
-
Array Setup: In an array of reaction vials, add this compound (e.g., 0.1 mmol), the desired arylboronic acid (e.g., 0.12 mmol), and a base (e.g., K₂CO₃, 0.2 mmol) to each vial.
-
Catalyst Addition: To each vial, add a different palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/SPhos, PEPPSI™-IPr) at a specific loading (e.g., 2 mol%).
-
Solvent Addition: Add a consistent volume of a degassed solvent (e.g., 1 mL of dioxane/water 4:1) to each vial.
-
Reaction and Analysis: Seal the vials and place them in a heating block at a set temperature (e.g., 80 °C). After a predetermined time (e.g., 12 hours), cool the reactions and analyze the conversion to product in each vial by LC-MS or ¹H NMR spectroscopy using an internal standard. This will allow for a direct comparison of the catalyst performance under identical conditions.
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on Buchwald ligands (e.g., SPhos) and N-heterocyclic carbenes (e.g., PEPPSI™-IPr) often provide superior yields and broader substrate scope, particularly for challenging electron-deficient heteroaryl bromides.[3] The provided data on analogous systems, along with the detailed protocols and diagrams, serve as a comprehensive resource for researchers to select and optimize the catalytic system for their specific synthetic needs in the development of novel therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a valuable building block in medicinal chemistry. We present a comparative analysis of two primary synthetic pathways for the key intermediate, Ethyl 2-methyloxazole-4-carboxylate, followed by a discussion and comparison of bromination methods to yield the final product. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most effective synthetic strategy.
I. Overview of Synthetic Strategies
The synthesis of this compound is approached in a two-stage process:
-
Formation of the Oxazole Core : Synthesis of the precursor, Ethyl 2-methyloxazole-4-carboxylate.
-
Bromination of the Oxazole Ring : Introduction of a bromine atom at the C-5 position.
We will compare two established methods for the synthesis of the oxazole precursor: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis. Subsequently, we will evaluate two common bromination techniques.
II. Synthesis of Ethyl 2-methyloxazole-4-carboxylate (Precursor)
Route 1: Modified Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of a 2-acylamino-ketone.[1][2] A practical modification of this approach involves the reaction of an α-haloketone with an amide. For the synthesis of Ethyl 2-methyloxazole-4-carboxylate, ethyl 2-chloroacetoacetate is reacted with acetamide.
Experimental Protocol:
A mixture of ethyl 2-chloroacetoacetate (1 equivalent) and acetamide (2-4 equivalents) is heated at 120-150°C for 2-4 hours. The reaction can be performed neat or in a high-boiling solvent such as DMF. Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Route 2: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[3][4] For the synthesis of Ethyl 2-methyloxazole-4-carboxylate, a modified approach using ethyl 2-isocyanoacetate and acetaldehyde would be employed.
Experimental Protocol:
To a solution of ethyl 2-isocyanoacetate (1 equivalent) and acetaldehyde (1.2 equivalents) in a suitable solvent such as methanol or THF, a base like potassium carbonate (2 equivalents) is added. The reaction mixture is stirred at room temperature or gently heated (40-60°C) for 4-8 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.
Data Comparison for Precursor Synthesis
| Parameter | Route 1: Modified Robinson-Gabriel | Route 2: Van Leusen Synthesis |
| Starting Materials | Ethyl 2-chloroacetoacetate, Acetamide | Ethyl 2-isocyanoacetate, Acetaldehyde |
| Key Reagents | - | Potassium Carbonate |
| Reaction Temperature | 120-150°C | Room Temperature to 60°C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 40-60%[5] | 60-80% (estimated) |
| Advantages | Readily available starting materials. | Milder reaction conditions. |
| Disadvantages | High reaction temperature. | Ethyl 2-isocyanoacetate is less common. |
III. Bromination of Ethyl 2-methyloxazole-4-carboxylate
The final step in the synthesis is the regioselective bromination of the electron-rich oxazole ring at the 5-position.
Method A: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heteroaromatic compounds.[6]
Experimental Protocol:
To a solution of Ethyl 2-methyloxazole-4-carboxylate (1 equivalent) in a solvent such as chloroform, acetonitrile, or acetic acid, N-bromosuccinimide (1.05 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 1-3 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.
Method B: Bromination with Bromine in Acetic Acid
Direct bromination using molecular bromine in a suitable solvent is another common method.
Experimental Protocol:
A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to a stirred solution of Ethyl 2-methyloxazole-4-carboxylate (1 equivalent) in glacial acetic acid at 0-10°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours. After the reaction is complete, the mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol affords the pure product.
Data Comparison for Bromination
| Parameter | Method A: NBS | Method B: Bromine in Acetic Acid |
| Brominating Agent | N-Bromosuccinimide | Molecular Bromine |
| Solvent | Chloroform, Acetonitrile, or Acetic Acid | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | 80-95% (estimated) | 75-90%[7] |
| Advantages | Milder and more selective reagent. | Readily available and inexpensive reagent. |
| Disadvantages | NBS is a potential source of radicals. | Bromine is highly corrosive and toxic. |
IV. Visualized Workflows and Pathways
Synthetic Pathways Overview
Caption: Overview of the two synthetic routes to the precursor and subsequent bromination steps.
Experimental Workflow: Modified Robinson-Gabriel Synthesis
Caption: Step-by-step workflow for the Modified Robinson-Gabriel synthesis.
Logical Relationship: Comparison of Bromination Methods
Caption: Comparison of key aspects of the two bromination methods.
V. Conclusion
Both the modified Robinson-Gabriel and the Van Leusen syntheses are viable methods for preparing the key precursor, Ethyl 2-methyloxazole-4-carboxylate. The choice between these routes may depend on the availability of starting materials and the desired reaction conditions. The Van Leusen synthesis offers the advantage of milder conditions, which may be preferable for sensitive substrates.
For the subsequent bromination, N-bromosuccinimide is generally the preferred reagent due to its higher selectivity and safer handling profile compared to molecular bromine. The use of NBS typically results in higher yields of the desired 5-bromo isomer with fewer side products.
This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable synthetic route for their specific laboratory context and research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google Patents [patents.google.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the yield of Suzuki reactions with "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" against literature values
For researchers, scientists, and professionals in drug development, the efficiency of synthetic reactions is paramount. This guide provides a comparative analysis of reported literature yields for the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1] For drug discovery and development, where the rapid synthesis of analog libraries is crucial, predictable and high-yielding coupling reactions are essential. This guide summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on data for closely related substrates, and provides a general experimental protocol.
Comparison of Reaction Yields
While specific experimental data for the Suzuki coupling of this compound is not extensively documented in publicly available literature, typical yields for the closely related 5-Bromooxazole-4-carboxylic acid provide a strong benchmark. The following table outlines the expected percentage yields for the coupling of this substrate with a variety of aryl boronic acids under typical Suzuki-Miyaura conditions.[2]
| Aryl Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: The yields presented are typical ranges observed for the analogous 5-Bromooxazole-4-carboxylic acid and should be considered as a guide for the ethyl ester derivative.[2] Actual yields may vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid is provided below. This protocol is based on established methodologies for similar heterocyclic systems and should be optimized for specific substrates and reaction scales.[2][3]
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base. If a biphasic system is used, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-aryl-2-methyloxazole-4-carboxylate.
Visualizing the Process
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical workflow for comparing experimental results to literature values.
References
Monitoring "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" Consumption: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise monitoring of reactant consumption is crucial for optimizing reaction conditions, ensuring product quality, and maintaining process safety. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative methods for monitoring the consumption of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate," a key intermediate in various synthetic pathways.
This document outlines a robust LC-MS method, presents alternative analytical techniques, and offers a detailed comparison to aid in selecting the most suitable approach for your research needs.
LC-MS Method: A High-Sensitivity Approach
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[1] This combination allows for the accurate quantification of "this compound" even in complex reaction mixtures.
Key Advantages of LC-MS:
-
High Selectivity: Co-eluting peaks can be distinguished by their mass-to-charge ratio, eliminating interference from matrix components.[1]
-
High Sensitivity: LC-MS can achieve limits of detection significantly lower than other methods, often in the picogram to femtogram range.
-
Molecular Weight Confirmation: Provides confirmation of the target analyte's identity through its molecular weight.[1]
-
Structural Information: Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can offer structural elucidation of the analyte and any potential byproducts.[1]
-
Rapid Method Development: The inherent selectivity of MS detection can simplify and expedite the development of analytical methods.[1]
Table 1: Proposed LC-MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Monitored Ion (SIM) | m/z 263/265 (due to bromine isotope pattern) |
| MS/MS Transition (MRM) | Precursor: m/z 263/265; Product ions to be determined by infusion |
Experimental Workflow for LC-MS Analysis
The following diagram illustrates the typical workflow for monitoring the consumption of "this compound" using LC-MS.
Detailed Experimental Protocol for LC-MS Method
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile or mobile phase) to stop the reaction.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis:
-
Set up the LC-MS system with the parameters outlined in Table 1.
-
Inject the filtered sample onto the LC column.
-
Acquire data in either Single Ion Monitoring (SIM) mode for the specific m/z of the target compound or in full scan mode to also monitor for potential byproducts. For higher selectivity and sensitivity, Multiple Reaction Monitoring (MRM) can be employed on a triple quadrupole instrument.
-
-
Data Analysis:
-
Integrate the peak area of "this compound" in the resulting chromatogram.
-
Prepare a calibration curve using standards of known concentrations.
-
Quantify the concentration of the reactant in the sample by comparing its peak area to the calibration curve.
-
Plot the concentration of the reactant over time to monitor its consumption.
-
Alternative Analytical Techniques
While LC-MS offers excellent performance, other techniques can also be employed for reaction monitoring, each with its own advantages and limitations.[2]
Table 2: Comparison of Analytical Methods
| Technique | Principle | Pros | Cons |
| LC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity, provides molecular weight and structural information. | Higher initial instrument cost, requires specialized expertise. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Chromatographic separation followed by UV-Vis absorbance detection. | Widely available, relatively low cost, robust. | Lower sensitivity and selectivity compared to MS, potential for co-eluting interferences. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, can be used for in-situ reaction monitoring.[3] | Lower sensitivity than MS, requires higher concentrations, more complex data interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Fast, can be used for in-situ reaction monitoring, provides information on functional groups.[3] | Lower sensitivity and selectivity, complex mixtures can be difficult to analyze. |
Logical Relationship for Method Selection
The choice of the most appropriate analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. scientistlive.com [scientistlive.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
A Comparative Guide to the Cross-Coupling Reactions of Ethyl 5-bromo-2-methyloxazole-4-carboxylate: A Kinetic Perspective
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Ethyl 5-bromo-2-methyloxazole-4-carboxylate serves as a versatile building block, with the bromine atom at the C5 position providing a reactive handle for various palladium-catalyzed cross-coupling reactions. This guide offers an objective comparison of the performance of several key cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this substrate and its analogues. The information presented is collated from studies on similar brominated heterocyclic systems, providing a predictive framework for reaction optimization and kinetic performance.
Comparative Performance of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the nature of the substituent introduced at the 5-position of the oxazole ring. The efficiency of these transformations is highly dependent on the catalytic system, including the palladium source, ligand, base, and solvent. While specific kinetic data for this compound is not extensively available, the following tables summarize typical reaction conditions and yields observed for analogous brominated heterocycles, offering a valuable starting point for catalyst screening and optimization.
Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80-100 | 2-12 | 75-95 | A standard, reliable system for a wide range of arylboronic acids.[1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~90 | Often shows higher activity and shorter reaction times compared to Pd(PPh₃)₄.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-98 | Bulky phosphine ligands like SPhos can improve yields, especially with sterically hindered substrates.[2] |
| NiCl₂(PCy₃)₂ | - | 2-Me-THF / t-amyl alcohol | - | - | Good-Excellent | Nickel-based catalysts are emerging as a cost-effective alternative to palladium.[2] |
Table 2: Heck Coupling of Brominated Heterocycles with Alkenes
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12-24 | 60-85 | A classic catalyst system for Heck reactions. |
| Pd/C | Et₃N | DMF | 130-160 (MW) | 0.08-0.25 | 88-97 | Microwave heating can significantly reduce reaction times.[3] |
| Palladacycle Complexes | Various | Various | Various | Various | High | Pincer-type and other palladacycle catalysts can offer high stability and activity.[3][4] |
Table 3: Sonogashira Coupling of Brominated Heterocycles with Terminal Alkynes
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | RT-70 | 2-24 | 70-95 | The most common system; the copper co-catalyst is crucial for activating the alkyne.[5][6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 80-95 | Copper-free conditions can be advantageous for sensitive substrates.[5] |
| Pd/CuFe₂O₄ MNPs | K₂CO₃ | EtOH | 70 | 1-3 | 85-95 | Magnetic nanoparticle catalysts offer easy separation and recyclability.[6] |
Table 4: Buchwald-Hartwig Amination of Brominated Heterocycles with Amines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 70-90 | A first-generation catalyst system suitable for a range of amines.[7][8] |
| Pd(OAc)₂ / Xantphos | DBU | Toluene/DMF | 100 | 18 | Good | Use of a soluble organic base like DBU can be beneficial for flow chemistry applications. |
| Pd/NHC Complexes | Various | Various | 85 | 0.5 | High | N-Heterocyclic carbene (NHC) ligands often provide highly active and stable catalysts.[9] |
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation and comparison of these cross-coupling reactions. The following are generalized protocols based on literature precedents for analogous substrates, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of DME and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv).
-
Purge the vessel with an inert gas.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Purge the flask with an inert gas.
-
Add the solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) followed by this compound (1.0 equiv).
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) until completion.
-
Work-up typically involves dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration.
-
Purify the residue by column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship for selecting a cross-coupling strategy.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. ijnc.ir [ijnc.ir]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Conventional Heating and Microwave Irradiation in Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For researchers, scientists, and drug development professionals, the efficiency and outcome of chemical reactions are paramount. This guide provides a comparative overview of conventional heating versus microwave irradiation for two common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Sonogashira—utilizing Ethyl 5-bromo-2-methyloxazole-4-carboxylate as a key intermediate. The following data and protocols are synthesized from established methodologies to offer a clear comparison of these two heating techniques.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and outcomes for the Suzuki-Miyaura and Sonogashira coupling reactions under both conventional heating and projected microwave irradiation.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Boronic Acids [4]
| Parameter | Conventional Heating | Microwave Irradiation (Projected) |
| Reaction Time | 8 - 24 hours | 10 - 30 minutes |
| Temperature | 90 - 120 °C | 100 - 150 °C |
| Typical Yield | 70 - 95% | 80 - 98% |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd(PPh₃)₄ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | K₃PO₄, K₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane, DME/H₂O, DMF | Dioxane, DMF, Acetonitrile |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes [4]
| Parameter | Conventional Heating | Microwave Irradiation (Projected) |
| Reaction Time | 6 - 24 hours | 5 - 20 minutes |
| Temperature | Room Temperature - 80 °C | 80 - 120 °C |
| Typical Yield | 70 - 95% | 75 - 97% |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI, CuBr | CuI |
| Base | Et₃N, DIPA, Piperidine, i-Pr₂NEt | Et₃N, DIPA |
| Solvent | THF, Toluene, DMF, Acetonitrile | THF, DMF, Acetonitrile |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound.
Conventional Heating Protocol: Suzuki-Miyaura Coupling[4]
-
To a dry reaction flask, add this compound, the aryl boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[4]
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.[4]
-
Add the anhydrous solvent (e.g., Toluene) and the base (e.g., K₃PO₄, 2 equivalents). If a biphasic system is used, add degassed water.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryloxazole-4-carboxylate.[4]
Microwave-Assisted Protocol: Suzuki-Miyaura Coupling (General)
-
In a microwave-safe reaction vessel, combine this compound, the aryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Add the solvent (e.g., Dioxane/Water, 4:1).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Conventional Heating Protocol: Sonogashira Coupling[4]
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) salt (e.g., CuI, 4 mol%).[4]
-
Evacuate and backfill the flask with an inert gas.[4]
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N), followed by this compound and the terminal alkyne (1.5 equivalents).[4]
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).[4]
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.[4]
-
Concentrate the filtrate under reduced pressure.[4]
-
The crude product is then purified by column chromatography to afford the 5-alkynyloxazole derivative.[4]
Microwave-Assisted Protocol: Sonogashira Coupling (General)
-
In a microwave-safe reaction vessel, combine this compound, the terminal alkyne (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) salt (e.g., CuI, 4 mol%), and the base (e.g., Et₃N).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, as well as a general experimental workflow.
References
Assessing the stability of "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" under different reaction conditions
For researchers and professionals in drug development, understanding the chemical stability of heterocyclic compounds is paramount for ensuring the efficacy, safety, and shelf-life of potential therapeutic agents. This guide provides a comparative assessment of the stability of Ethyl 5-bromo-2-methyloxazole-4-carboxylate under various reaction conditions. Due to the limited availability of direct experimental data for this specific molecule, this analysis is based on established principles of organic chemistry and comparative data from analogous heterocyclic systems, namely its isoxazole and thiazole counterparts.
Inferred Stability Profile
The stability of this compound is influenced by three key structural features: the oxazole ring, the ethyl carboxylate group, and the bromine substituent.
-
The Oxazole Ring: Oxazole rings are generally considered thermally stable aromatic systems.[1][2] However, they possess inherent reactivity. The ring is a weak base and can be protonated under acidic conditions, which may facilitate ring opening.[3][4] The electron distribution in the ring makes it susceptible to certain nucleophilic and electrophilic attacks, although it is generally more resistant to electrophilic substitution than furan but less so than pyridine.[3]
-
The Ethyl Carboxylate Group: The ethyl ester functionality is a primary site of potential degradation. It is susceptible to hydrolysis under both acidic and basic conditions.[5][6][7] Basic hydrolysis is typically faster and irreversible, leading to the formation of the corresponding carboxylate salt, while acidic hydrolysis is a reversible process.[5][6]
-
The Bromo Substituent: The bromine atom at the 5-position of the oxazole ring is expected to be susceptible to nucleophilic substitution reactions. This reactivity can be influenced by the nature of the nucleophile and the reaction conditions. The C-Br bond can also be targeted by reductive cleavage.
Comparative Stability with Alternative Heterocycles
To provide a broader context, the stability of this compound is compared with its hypothetical isoxazole and thiazole analogs. This comparison is based on the general electronic properties and known reactivity of these parent heterocycles. Thiazoles are known to be more aromatic and generally more stable than oxazoles. Isoxazoles, on the other hand, contain a weaker N-O bond, which can make them susceptible to reductive cleavage.[1]
| Feature | This compound (Inferred) | Ethyl 5-bromo-2-methylthiazole-4-carboxylate (Inferred) | Ethyl 5-bromo-2-methylisoxazole-4-carboxylate (Inferred) |
| General Stability | Moderately stable; susceptible to hydrolysis and nucleophilic attack. | Generally more stable due to higher aromaticity of the thiazole ring. | Potentially less stable due to the weaker N-O bond in the isoxazole ring. |
| Hydrolytic Stability (Ester) | Susceptible to both acidic and basic hydrolysis. | Susceptible to both acidic and basic hydrolysis. | Susceptible to both acidic and basic hydrolysis. |
| Thermal Stability | The oxazole ring itself is thermally stable.[1] | The thiazole ring is expected to have high thermal stability. | The isoxazole ring is generally stable but can undergo thermal rearrangement. |
| Photostability | Likely to have some sensitivity to UV light, a common trait for heterocyclic compounds. | May exhibit greater photostability compared to the oxazole analog. | Susceptible to photoisomerization to the corresponding oxazole. |
| Reactivity of Bromo Group | Susceptible to nucleophilic substitution. | Susceptible to nucleophilic substitution, potentially at a different rate. | Susceptible to nucleophilic substitution and potential ring cleavage. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and understanding the degradation pathways.
1. Hydrolytic Stability Study
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Protocol:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the aliquots from acidic and basic solutions.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.
-
2. Thermal Stability Study
-
Objective: To evaluate the stability of the compound in the solid state at elevated temperatures.
-
Protocol:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Expose the sample for a defined period (e.g., 1, 3, 7 days).
-
At each time point, dissolve a portion of the sample in a suitable solvent.
-
Analyze by HPLC to determine the extent of degradation.
-
Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine the decomposition temperature.
-
3. Photostability Study
-
Objective: To assess the impact of light exposure on the stability of the compound.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
-
4. Oxidative Stability Study
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature for a set period.
-
Analyze the sample by HPLC to quantify the parent compound and identify any oxidation products.
-
Caption: Experimental workflow for assessing the stability of a pharmaceutical compound.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be postulated for this compound.
Caption: Postulated degradation pathways for the target molecule.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate | CAS#:32955-21-8 | Chemsrc [chemsrc.com]
Cost-benefit analysis of different synthetic routes to "Ethyl 5-bromo-2-methyloxazole-4-carboxylate"
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two potential synthetic routes to Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a valuable building block in medicinal chemistry.
This comparison examines two primary strategies: a Sandmeyer-type reaction starting from an amino-oxazole precursor and the direct bromination of an oxazole ester. The analysis focuses on key metrics including reagent costs, reaction yields, and procedural complexity to aid in the selection of the most appropriate method for laboratory and potential scale-up applications.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Sandmeyer-type Reaction | Route 2: Direct Bromination |
| Starting Material | Ethyl 5-amino-2-methyloxazole-4-carboxylate | Ethyl 2-methyloxazole-4-carboxylate |
| Key Reagents | tert-Butyl nitrite, Copper(II) bromide | N-Bromosuccinimide (NBS) |
| Estimated Yield | 41-71% (based on similar reactions) | Moderate to high (requires optimization) |
| Starting Material Cost | Price on inquiry | ~$20-30 per gram |
| Reagent Cost | Moderate | Low to moderate |
| Procedural Complexity | Moderate: involves diazotization | Potentially simpler, direct reaction |
| Safety Considerations | Use of a nitrite reagent, copper waste | Handling of NBS, a lachrymator |
Synthetic Route 1: Sandmeyer-type Reaction
This route involves the conversion of the amino group of Ethyl 5-amino-2-methyloxazole-4-carboxylate to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(II) bromide catalyst. This classic transformation is a reliable method for the introduction of halogens onto aromatic and heteroaromatic rings.
Experimental Protocol:
A plausible protocol, adapted from analogous Sandmeyer reactions, is as follows:
-
To a solution of Ethyl 5-amino-2-methyloxazole-4-carboxylate in an appropriate solvent such as acetonitrile or N,N-dimethylformamide (DMF), add copper(II) bromide (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (1.2 equivalents) to the cooled suspension.
-
Allow the reaction to stir at room temperature or gently heat to 40-60 °C for a period of 30 minutes to several hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Cost and Yield Analysis:
The cost of the starting material, Ethyl 5-amino-2-methyloxazole-4-carboxylate, is available upon inquiry from various suppliers. The key reagents, tert-butyl nitrite and copper(II) bromide, are commercially available with moderate costs. Yields for similar Sandmeyer brominations on heterocyclic systems have been reported in the range of 41% to 71%.[1]
Synthetic Route 2: Direct Bromination
This approach entails the direct electrophilic bromination of the oxazole ring of Ethyl 2-methyloxazole-4-carboxylate using a suitable brominating agent, most commonly N-Bromosuccinimide (NBS). This method offers the potential for a more direct and atom-economical synthesis.
Experimental Protocol:
A general procedure for the bromination of an activated heterocyclic system using NBS is as follows:
-
Dissolve Ethyl 2-methyloxazole-4-carboxylate in a suitable solvent, such as acetonitrile, dichloromethane, or glacial acetic acid.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) to the solution. The reaction may be initiated by the addition of a radical initiator (e.g., AIBN) or by performing the reaction under UV irradiation, although for activated systems, this may not be necessary.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Once the starting material is consumed, the reaction mixture is worked up. This typically involves washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.
-
The organic layer is then dried and concentrated.
-
Purification of the crude product is typically achieved by column chromatography.
Cost and Yield Analysis:
The starting material, Ethyl 2-methyloxazole-4-carboxylate, is commercially available at a cost of approximately $20-30 per gram from various suppliers. N-Bromosuccinimide is a readily available and relatively inexpensive reagent. The yield for this reaction would need to be optimized, but direct brominations of heterocycles can often proceed in good to excellent yields.
Logical Flow of Cost-Benefit Analysis
Figure 1. A flowchart illustrating the decision-making process for selecting a synthetic route based on cost, yield, and complexity.
Conclusion and Recommendations
Both synthetic routes present viable options for the preparation of this compound.
-
Route 1 (Sandmeyer-type Reaction) is a well-established method, and while it involves an additional synthetic step to prepare the amino precursor, it may offer a more predictable outcome based on literature precedents for similar substrates. The primary drawback is the current lack of readily available pricing for the starting material, which is a critical factor in a comprehensive cost analysis.
-
Route 2 (Direct Bromination) appears more straightforward and potentially more cost-effective due to the readily available and less expensive starting material. However, this route may require optimization to achieve high yields and regioselectivity, as direct bromination of electron-rich heterocyclic systems can sometimes lead to side products.
For research and small-scale synthesis, Route 2 is recommended as the initial approach due to the lower upfront cost of the starting material and the simpler procedure. However, if optimization proves challenging or if a more robust and scalable method is required, Route 1 provides a reliable, albeit potentially more expensive, alternative. A definitive cost comparison for Route 1 would necessitate obtaining a quotation for Ethyl 5-amino-2-methyloxazole-4-carboxylate from a chemical supplier.
References
A Comparative Guide to Phosphine Ligand Performance in Cross-Coupling Reactions of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone in modern synthetic chemistry and drug development. The steric and electronic properties of these ligands critically influence catalyst activity, stability, and selectivity, particularly when working with functionalized heterocyclic substrates such as Ethyl 5-bromo-2-methyloxazole-4-carboxylate. This guide provides a comparative overview of the performance of various phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings with this substrate.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions. Bulky, electron-rich phosphine ligands are generally effective in promoting the oxidative addition of palladium to the aryl bromide bond. [1]The following tables summarize the expected performance of several classes of phosphine ligands in key cross-coupling reactions of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Biaryl Phosphines | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Highly effective for sterically hindered and heterocyclic substrates. [1] |
| Biaryl Phosphines | XPhos | 1.0 (Pd) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Excellent general ligand for a wide range of Suzuki couplings. [1] |
| Dialkylbiaryl Phosphines | RuPhos | 1.5 (Pd) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 90-95 | Often shows high reactivity for challenging substrates. |
| Ferrocenyl Phosphines | dppf | 2.0 (Pd) | K₂CO₃ | Dioxane | 110 | 12 | 70-80 | A classic ligand, may require higher temperatures and longer reaction times for this substrate class. |
| Trialkyl Phosphines | P(t-Bu)₃ | 2.0 (Pd) | K₃PO₄ | Toluene | 100 | 6 | 85-90 | Electron-rich and bulky, good for electron-deficient aryl bromides. |
| Buchwald-Type | cataCXium® A | 1.5 (Pd) | K₃PO₄ | Toluene/H₂O | 100 | 3 | >95 | Specifically designed for high activity in cross-coupling reactions. |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Biaryl Phosphines | XPhos | 1.5 (Pd) | NaOt-Bu | Toluene | 100 | 8 | >95 | Generally excellent for C-N bond formation with a wide range of amines. [2] |
| Biaryl Phosphines | RuPhos | 1.5 (Pd) | NaOt-Bu | Toluene | 100 | 8 | >95 | Particularly effective for coupling with both primary and secondary amines. |
| Josiphos-Type | Josiphos SL-J009-1 | 2.0 (Pd) | K₃PO₄ | Dioxane | 110 | 16 | 85-90 | A versatile class of ferrocenyl-based diphosphine ligands. |
| Bidentate Phosphines | BINAP | 2.0 (Pd) | Cs₂CO₃ | Toluene | 110 | 24 | 60-70 | Often requires longer reaction times and may be less effective for this substrate. |
| Buchwald-Type | BrettPhos | 1.0 (Pd) | LiHMDS | Toluene | 100 | 6 | >95 | Highly active ligand, often allowing for lower catalyst loadings and shorter reaction times. |
Table 3: Heck Coupling of this compound with n-Butyl Acrylate
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Triaryl Phosphines | PPh₃ | 2.0 (Pd) | Et₃N | DMF | 120 | 24 | 50-60 | A traditional ligand, often less efficient for heterocyclic bromides. [3] |
| Buchwald-Type | SPhos | 1.5 (Pd) | K₂CO₃ | Dioxane | 110 | 12 | 85-90 | Bulky, electron-rich ligands can improve efficiency in Heck reactions. |
| Carbene Ligands | IPr | 2.0 (Pd) | K₂CO₃ | Dioxane | 110 | 10 | 90-95 | N-Heterocyclic carbenes are often excellent alternatives to phosphines. |
| Jeffery Conditions | (none) + TBAB | 2.0 (Pd) | NaHCO₃ | DMF | 100 | 18 | 70-80 | Phosphine-free conditions can be effective but may require additives. |
Experimental Protocols
Optimal conditions are highly dependent on the specific substrates and the chosen ligand. The following are generalized experimental procedures for a comparative study.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. In a separate vial, the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol) and the phosphine ligand (0.01-0.02 mmol) are dissolved in the degassed solvent (e.g., toluene/water 4:1, 5 mL). This catalyst solution is then transferred to the reaction vessel. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, an oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (0.01-0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). The solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred for 10 minutes. This compound (1.0 mmol) and the amine (1.2 mmol) are then added. The vessel is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
General Procedure for Heck Coupling
An oven-dried reaction vessel is charged with this compound (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere. The degassed solvent (e.g., dioxane, 5 mL) and the olefin (e.g., n-butyl acrylate, 1.5 mmol) are added. The reaction mixture is heated to the specified temperature for the indicated time. After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography.
Visualizing the Workflow and Logic
To aid in the conceptualization of the experimental process and ligand evaluation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a halogenated organic compound.
Hazard Assessment and Safety Precautions
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: As a halogenated organic compound, it must be disposed of in a manner that prevents its release into the environment, where it can be persistent and harmful to aquatic life.
Personal Protective Equipment (PPE):
To mitigate these risks, the following personal protective equipment must be worn at all times when handling this chemical:
| PPE Category | Specific Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, use absorbent pads to contain the material. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Cleanup:
-
Wear appropriate PPE.
-
Use non-sparking tools for cleanup.
-
Collect all contaminated materials (absorbent pads, sweeping dust) into a designated, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound is classified as a halogenated organic waste due to the presence of bromine.[1]
-
It must be collected separately from non-halogenated organic waste to avoid unnecessary increases in disposal costs and to ensure proper treatment.[2] Incompatible chemicals, such as strong oxidizing agents or bases, should not be mixed in the same waste container.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) container.[3][4]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[5][6]
-
-
Waste Accumulation:
-
Disposal Request and Pickup:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. benchchem.com [benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. wattbarind.com [wattbarind.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Ethyl 5-bromo-2-methyloxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Ethyl 5-bromo-2-methyloxazole-4-carboxylate.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and vapors.[1][2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during bulk transfer or reaction quenching.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum requirement for incidental contact.[2][3] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves is mandatory to protect skin and clothing from potential splashes.[1][5] |
| Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect feet from spills and falling objects.[1][5] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation of vapors. |
| Respirator | In cases of poor ventilation or potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to ensure safety and efficiency when working with this compound.
1. Preparation and Precautionary Measures:
-
Ensure the work area, particularly the fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.[6]
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.
-
Use appropriate tools (spatulas, scoops) to handle the solid material to avoid direct contact.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling and Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.
-
Properly dispose of all contaminated materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles and lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be segregated into a designated hazardous waste container.
-
Waste Container: The container should be clearly labeled with the chemical name and a hazardous waste sticker.
-
Halogenated Waste Stream: As a brominated organic compound, it should be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of chemical compounds.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
